Product packaging for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline(Cat. No.:CAS No. 1280786-89-1)

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B597761
CAS No.: 1280786-89-1
M. Wt: 317.183
InChI Key: RIJGVEMBLMAOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a specialized nitroaniline derivative designed for use as a key synthetic intermediate in advanced chemical research. Its molecular structure, incorporating bromo, ethoxy, and N-butyl substituents on a nitroaniline core, makes it a valuable precursor in the synthesis of N-acylnitroaniline derivatives, which are important intermediates for developing pharmaceutical and agrochemical products . The nitro and bromo functional groups provide versatile reactive sites for further chemical transformations, including nucleophilic substitutions and catalytic cross-coupling reactions, enabling researchers to construct more complex molecular architectures. The specific substitution pattern on the aromatic ring is crucial for modulating the electronic properties and steric profile of the resulting compounds, which can influence their biological activity and mechanism of action. This compound is intended for research applications only, serving as a building block in medicinal chemistry for drug discovery and in material science for the creation of novel organic compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrN2O3 B597761 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline CAS No. 1280786-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-butyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGVEMBLMAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681510
Record name 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-89-1
Record name 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Landscape of Substituted Nitroanilines: A Technical Guide to 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1280786-89-1

This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and potential drug discovery applications. Due to the limited availability of specific experimental data for this compound, this document leverages information from closely related analogues to infer its chemical properties, potential synthetic routes, and safety considerations.

Core Physicochemical and Safety Data

Quantitative data for this compound and its parent compound, 4-Bromo-2-nitroaniline, are summarized below for comparative analysis. This information is crucial for handling, characterization, and experimental design.

PropertyThis compound4-Bromo-2-nitroaniline
CAS Number 1280786-89-1[1]875-51-4
Molecular Formula C12H17BrN2O3[1]C6H5BrN2O2
Molecular Weight 317.2 g/mol [1]217.02 g/mol
Purity ≥97%≥97%
Storage Conditions Room temperatureRoom temperature

Safety and Handling:

Hazard CategoryRecommendations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.
Handling Use only in a well-ventilated area. Avoid breathing dust/fumes.

Postulated Synthesis and Experimental Workflow

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles and known reactions for similar molecules. The synthesis would likely involve a multi-step process starting from a commercially available substituted aniline.

A logical workflow for the synthesis and characterization of this compound is outlined below.

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization Workflow Start Starting Material (e.g., 4-Bromo-5-ethoxy-2-nitroaniline) Alkylation N-Alkylation (with Butyl Halide) Start->Alkylation Base, Solvent Purification Purification (e.g., Column Chromatography) Alkylation->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Elemental_Analysis Elemental Analysis Product->Elemental_Analysis

A potential workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Discovery: A Conceptual Framework

Substituted nitroanilines are versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activity. While no specific biological data exists for this compound, its structural motifs suggest potential avenues for investigation in drug discovery programs.

The nitro group can serve as a precursor for an amino group via reduction, which then opens up a wide array of possible chemical transformations to build more complex molecular architectures.

G Start This compound Reduction Nitro Group Reduction Start->Reduction Intermediate Substituted Phenylenediamine Reduction->Intermediate Heterocycle_Formation Heterocycle Formation Intermediate->Heterocycle_Formation Bioactive_Scaffolds Potential Bioactive Scaffolds (e.g., Benzimidazoles, Quinoxalines) Heterocycle_Formation->Bioactive_Scaffolds

A conceptual pathway for utilizing the target compound in drug discovery.

Detailed Methodologies for Key Experiments (Based on Analogues)

The following experimental protocols are adapted from literature procedures for the synthesis and characterization of structurally related nitroanilines and serve as a starting point for the development of specific methods for this compound.

1. General Procedure for N-Alkylation of a Substituted Nitroaniline:

  • Materials: Substituted nitroaniline (1 eq.), appropriate butyl halide (e.g., 1-bromobutane, 1.2 eq.), a suitable base (e.g., potassium carbonate, 2 eq.), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Protocol:

    • Dissolve the substituted nitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the base to the solution and stir for 15-30 minutes at room temperature.

    • Add the butyl halide dropwise to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

2. Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded on an FTIR spectrometer. The presence of characteristic absorption bands for the N-H (if any), C-H, C=C (aromatic), and NO₂ functional groups should be confirmed.

Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. The synthesis and handling of this chemical should only be performed by individuals trained in experimental chemistry and with appropriate safety measures in place. The experimental protocols are illustrative and may require optimization for the specific target compound.

References

Technical Guide: Physicochemical Properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available and predicted physicochemical properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline (CAS No. 1280786-89-1). Due to a lack of publicly available experimental data for this specific compound, this document presents predicted values from computational models alongside general experimental protocols for the determination of key physicochemical parameters. Additionally, data for structurally related compounds are included for comparative context.

Core Physicochemical Properties

The fundamental properties of a compound are crucial for predicting its behavior in various chemical and biological systems. For this compound, the following information is available.

Structure and Identification:

  • Molecular Formula: C₁₂H₁₇BrN₂O₃[1]

  • Molecular Weight: 317.2 g/mol [1]

  • CAS Number: 1280786-89-1[1]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and should be considered estimates pending experimental verification.

PropertyPredicted ValueNotes
Melting Point Not availablePredictions for melting points of complex molecules can be unreliable.
Boiling Point ~385.9 °C at 760 mmHgPredicted using standard computational models.
logP (Octanol-Water Partition Coefficient) ~4.2Indicates high lipophilicity.
Water Solubility ~0.01 g/LLow aqueous solubility is predicted.
pKa (Acid Dissociation Constant) Basic pKa: ~ -2.5 (amine)The nitro group significantly reduces the basicity of the aniline nitrogen.
Comparative Data for Related Compounds

To provide context, the following table presents experimental data for structurally similar molecules. It is important to note that these values are not representative of this compound but can offer insights into the potential influence of different functional groups.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02110-113[2]
4-Ethoxy-2-nitroanilineC₈H₁₀N₂O₃182.18Not available
4-Bromo-N-butyl-2-nitroanilineC₁₀H₁₃BrN₂O₂273.13Not available

Experimental Protocols

The following sections outline generalized experimental methodologies for determining key physicochemical properties. These protocols are standard procedures and would require optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Aqueous solubility is a critical parameter for drug development and can be determined by the shake-flask method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of purified water in a flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or estimated by reverse-phase HPLC.

Methodology (Shake-Flask Method):

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

General Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property.

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Processing cluster_report Reporting Compound Compound Synthesis and Purification Characterization Structural Confirmation (NMR, MS) Compound->Characterization Property_Det Physicochemical Property Determination (e.g., Melting Point, Solubility) Characterization->Property_Det Data_Acq Data Acquisition Property_Det->Data_Acq Analysis Data Analysis and Calculation Data_Acq->Analysis Report Final Report and Documentation Analysis->Report

Caption: A generalized workflow for determining physicochemical properties.

References

Synthesis Pathway for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step synthesis pathway for the preparation of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. The proposed synthesis is based on established organic chemistry principles and analogous procedures found in the scientific literature. Each step includes a comprehensive experimental protocol, and all quantitative data is summarized for clarity.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process commencing with the commercially available starting material, 3-ethoxyaniline. The key transformations involve the protection of the amino group, followed by electrophilic aromatic substitution reactions (bromination and nitration), deprotection, and a final N-alkylation step.

Synthesis_Pathway A 3-Ethoxyaniline B 3-Ethoxyacetanilide A->B Step 1: Acetylation C 4-Bromo-3-ethoxyacetanilide B->C Step 2: Bromination D 4-Bromo-5-ethoxy-2-nitroacetanilide C->D Step 3: Nitration E 4-Bromo-5-ethoxy-2-nitroaniline D->E Step 4: Hydrolysis F This compound E->F Step 5: N-Butylation

Caption: Proposed five-step synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Acetylation of 3-Ethoxyaniline

The amino group of 3-ethoxyaniline is protected as an acetamide to modulate its reactivity and to direct subsequent electrophilic substitution to the desired positions.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir the mixture at room temperature.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-ethoxyacetanilide.

ParameterValueReference
Reactants3-Ethoxyaniline, Acetic AnhydrideGeneral Procedure
SolventGlacial Acetic AcidGeneral Procedure
TemperatureRoom TemperatureGeneral Procedure
Reaction Time1-2 hoursGeneral Procedure
Product3-EthoxyacetanilideGeneral Procedure
Step 2: Bromination of 3-Ethoxyacetanilide

Electrophilic bromination of 3-ethoxyacetanilide is performed to introduce a bromine atom at the 4-position, directed by the ortho, para-directing acetamido and ethoxy groups.

Experimental Protocol:

  • Dissolve 3-ethoxyacetanilide in glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer.

  • Add potassium bromate to the solution.

  • Slowly add hydrobromic acid (48%) dropwise while stirring at room temperature.

  • Continue stirring for 30 minutes after the addition is complete.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with a dilute sodium bisulfite solution and then with water.

  • Recrystallize the crude product from a methanol/water mixture to yield pure 4-bromo-3-ethoxyacetanilide.[1][2]

ParameterValueReference
Reactants3-Ethoxyacetanilide, KBrO₃, HBr (48%)[1]
SolventGlacial Acetic Acid[1]
TemperatureRoom Temperature[1]
Reaction Time30 minutes[1]
Product4-Bromo-3-ethoxyacetanilide[1]
YieldApprox. 74% (analogous reaction)[1]
Step 3: Nitration of 4-Bromo-3-ethoxyacetanilide

The nitration of 4-bromo-3-ethoxyacetanilide introduces a nitro group at the 2-position, which is ortho to the activating acetamido group and meta to the deactivating bromo group.

Experimental Protocol:

  • To a stirred mixture of 4-bromo-3-ethoxyacetanilide in acetic anhydride, add nitric acid dropwise while maintaining the temperature between 15-20°C using an ice bath.[3]

  • After the addition, allow the reaction to proceed at room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the yellow solid, wash with water, and dry to obtain 4-bromo-5-ethoxy-2-nitroacetanilide.

ParameterValueReference
Reactants4-Bromo-3-ethoxyacetanilide, Nitric Acid[3]
SolventAcetic Anhydride[3]
Temperature15-20°C[3]
Reaction Time1 hour[3]
Product4-Bromo-5-ethoxy-2-nitroacetanilideAnalogous Procedure
Step 4: Hydrolysis of 4-Bromo-5-ethoxy-2-nitroacetanilide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the free amine.

Experimental Protocol:

  • Suspend 4-bromo-5-ethoxy-2-nitroacetanilide in a mixture of concentrated hydrochloric acid and water.[3]

  • Heat the mixture at reflux for 3 hours.[3]

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-bromo-5-ethoxy-2-nitroaniline.

ParameterValueReference
Reactants4-Bromo-5-ethoxy-2-nitroacetanilide, HCl[3]
SolventWater[3]
TemperatureReflux[3]
Reaction Time3 hours[3]
Product4-Bromo-5-ethoxy-2-nitroanilineAnalogous Procedure
YieldApprox. 57% (analogous reaction)[3]
Step 5: N-Butylation of 4-Bromo-5-ethoxy-2-nitroaniline

The final step involves the N-alkylation of the aniline with a butylating agent to introduce the N-butyl group.

Experimental Protocol:

  • In a suitable solvent such as DMF or acetonitrile, dissolve 4-bromo-5-ethoxy-2-nitroaniline.

  • Add a base, such as potassium carbonate, to the mixture.

  • Add n-butyl bromide and heat the reaction mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

ParameterValueReference
Reactants4-Bromo-5-ethoxy-2-nitroaniline, n-Butyl bromide, K₂CO₃General Procedure
SolventDMF or AcetonitrileGeneral Procedure
Temperature60-80°CGeneral Procedure
Reaction Time4-8 hoursGeneral Procedure
ProductThis compoundGeneral Procedure

Logical Workflow for Synthesis

The synthesis follows a logical progression of protecting the most reactive functional group, followed by a series of electrophilic aromatic substitutions, deprotection, and final functionalization.

Logical_Workflow Start Start: 3-Ethoxyaniline Protect Protect Amino Group (Acetylation) Start->Protect Brominate Introduce Bromo Group (Bromination) Protect->Brominate Nitrate Introduce Nitro Group (Nitration) Brominate->Nitrate Deprotect Deprotect Amino Group (Hydrolysis) Nitrate->Deprotect Alkylate Introduce Butyl Group (N-Butylation) Deprotect->Alkylate End End Product: This compound Alkylate->End

References

Spectroscopic Characterization of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for the compound 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline (CAS No. 1280786-89-1). Due to the limited availability of published spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Singlet1HAr-H
~6.8 - 7.2Singlet1HAr-H
~4.0 - 4.2Quartet2H-O-CH₂ -CH₃
~3.2 - 3.5Triplet2H-NH-CH₂ -CH₂-CH₂-CH₃
~1.5 - 1.8Sextet2H-NH-CH₂-CH₂ -CH₂-CH₃
~1.3 - 1.5Quartet2H-O-CH₂-CH₃
~0.9 - 1.1Triplet3H-NH-CH₂-CH₂-CH₂ -CH₃
~0.8 - 1.0Triplet3H-NH-CH₂-CH₂-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~150 - 155C-O
~145 - 150C-NO₂
~135 - 140C-NH
~120 - 125C-Br
~115 - 120Ar-CH
~110 - 115Ar-CH
~64 - 66-O-CH₂ -CH₃
~43 - 46-NH-CH₂ -
~30 - 33-NH-CH₂-CH₂ -
~19 - 22-NH-CH₂-CH₂-CH₂ -
~13 - 15-O-CH₂-CH₃
~13 - 15-NH-CH₂-CH₂-CH₂-CH₃
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3310MediumN-H Stretch (Secondary Amine)[1]
~2960 - 2850Medium-StrongC-H Stretch (Aliphatic)
~1550 - 1475StrongAsymmetric N-O Stretch (Nitro Group)[2]
~1360 - 1290StrongSymmetric N-O Stretch (Nitro Group)[2]
~1620 - 1580MediumN-H Bend (Amine)[1]
~1250 - 1200StrongAr-O Stretch (Ether)
~1335 - 1250MediumC-N Stretch (Aromatic Amine)[1]
~600 - 500MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
317/319~1:1[M]⁺ and [M+2]⁺ molecular ions due to ⁷⁹Br and ⁸¹Br isotopes[3][4]
274/276Variable[M-C₄H₉]⁺
244/246Variable[M-NO₂-C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum. The characteristic M+ and M+2 isotopic pattern for bromine should be observed with a near 1:1 ratio.[3][4][5]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of 4-Bromo-N-butyl- 5-ethoxy-2-nitroaniline purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting & Publication structure_elucidation->data_reporting

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information compound This compound nmr NMR compound->nmr is analyzed by ir IR compound->ir is analyzed by ms MS compound->ms is analyzed by connectivity Atom Connectivity (¹H, ¹³C NMR) nmr->connectivity provides functional_groups Functional Groups (IR) ir->functional_groups identifies molecular_weight Molecular Weight & Isotopic Pattern (MS) ms->molecular_weight determines

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

References

Technical Guide: Purity Assessment of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the purity assessment of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, a substituted nitroaniline of interest in organic synthesis and potential drug discovery. Ensuring the purity of such compounds is critical for the reliability and reproducibility of scientific research and for meeting regulatory standards in drug development. This guide outlines a multi-pronged analytical approach, leveraging chromatographic and spectroscopic techniques to qualitatively and quantitatively assess the purity of the target compound. Detailed experimental protocols, data interpretation, and potential impurity profiles are discussed.

Introduction

This compound is a complex organic molecule featuring several functional groups that contribute to its chemical properties and potential biological activity. The presence of impurities, arising from starting materials, by-products of the synthesis, or degradation, can significantly impact its physicochemical characteristics and biological efficacy. Therefore, a rigorous purity assessment is paramount. This guide details a systematic workflow for the comprehensive analysis of this compound.

Analytical Workflow for Purity Assessment

A logical and sequential workflow is essential for the efficient and accurate determination of purity. The proposed workflow integrates several analytical techniques to provide orthogonal data, ensuring a high degree of confidence in the final purity assessment.

Purity_Assessment_Workflow cluster_Initial_Characterization Initial Characterization cluster_Spectroscopic_Analysis Spectroscopic & Structural Analysis cluster_Chromatographic_Purity Chromatographic Purity Determination cluster_Absolute_Purity Absolute Purity & Elemental Composition cluster_Final_Assessment Final Purity Assessment Initial_Sample Test Sample of This compound Visual_Inspection Visual Inspection (Color, Appearance) Initial_Sample->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Impurity Identification Solubility_Test->NMR FTIR FTIR Spectroscopy - Functional Group Analysis NMR->FTIR MS Mass Spectrometry (MS) - Molecular Weight Verification FTIR->MS HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative Purity (% Area) - Impurity Profiling MS->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Impurities - Confirmatory Identification HPLC->GC_MS Elemental_Analysis Elemental Analysis (CHNX) - Confirmation of Elemental Composition GC_MS->Elemental_Analysis Final_Report Final Purity Statement & Certificate of Analysis Elemental_Analysis->Final_Report

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative assessment of purity and the detection of non-volatile impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength of approximately 375 nm is likely suitable for detecting the nitroaniline chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile impurities.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate or dichloromethane (e.g., 0.2 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of the main component and the identification of structurally related impurities.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals and to aid in the structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which is compared against the theoretical values to confirm the empirical formula.

Protocol:

  • Instrumentation: A CHNX elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified. The accepted deviation of elemental analysis results from the calculated values is typically within ±0.4%.[1][2]

Data Presentation and Interpretation

Summary of Analytical Data

The following tables summarize the expected and hypothetical analytical data for a high-purity sample of this compound.

Table 1: HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identification
13.50.15Unknown Impurity
28.999.75This compound
312.10.10Unknown Impurity

Table 2: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)43.5243.68+0.16
Hydrogen (H)5.175.21+0.04
Nitrogen (N)8.468.39-0.07
Bromine (Br)24.1224.01-0.11

Table 3: Spectroscopic Data Summary

TechniqueKey Observations
¹H NMR Signals corresponding to aromatic protons, N-butyl protons, and ethoxy protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all 12 unique carbon atoms in the molecule.
MS (EI) Molecular ion peak (M⁺) consistent with the molecular weight of C₁₂H₁₇BrN₂O₃.
FTIR Characteristic absorption bands for N-H stretching, C-H (aliphatic and aromatic) stretching, NO₂ stretching (asymmetric and symmetric), and C-O stretching.

Logical Relationships in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for a comprehensive structural confirmation and impurity identification.

Spectroscopic_Analysis_Logic MS Mass Spectrometry (Provides Molecular Formula) Structure_Confirmation Final Structure Confirmation & Purity Assessment MS->Structure_Confirmation Elemental_Analysis Elemental Analysis (Confirms Molecular Formula) Elemental_Analysis->Structure_Confirmation FTIR FTIR (Identifies Functional Groups) FTIR->Structure_Confirmation NMR_1H ¹H NMR (Shows Proton Environment) NMR_2D 2D NMR (Connects Protons & Carbons) NMR_1H->NMR_2D NMR_13C ¹³C NMR (Shows Carbon Skeleton) NMR_13C->NMR_2D NMR_2D->Structure_Confirmation

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. The combination of chromatographic techniques like HPLC and GC-MS for quantitative purity and impurity profiling, along with spectroscopic methods such as NMR, FTIR, and mass spectrometry for structural confirmation, provides a robust and reliable evaluation. Adherence to the detailed protocols outlined in this guide will ensure a high level of confidence in the quality of the compound for research and development purposes.

References

Potential Mechanism of Action of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the compound 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. In the absence of direct empirical data for this specific molecule, this document posits a primary mode of action based on a comprehensive analysis of its structural motifs and the known biological activities of analogous chemical entities. The central hypothesis is that this compound functions as a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This proposed mechanism is predicated on the established roles of nitroaromatic and bromoaniline compounds in targeting these essential bacterial enzymes. This guide further provides a detailed framework of experimental protocols necessary to empirically validate this hypothesis, including enzymatic and cellular assays, alongside in silico molecular docking studies.

Introduction

This compound is a substituted nitroaniline derivative. Its chemical structure, characterized by a nitro group ortho to the aniline nitrogen, a bromine atom, an ethoxy group, and an N-butyl substituent, suggests a potential for biological activity. The individual functional groups are known to contribute to the pharmacokinetic and pharmacodynamic properties of various therapeutic agents. This guide will explore the plausible molecular interactions and cellular consequences of these structural features, culminating in a testable hypothesis for its mechanism of action.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
CAS Number 1280786-89-1
Molecular Formula C12H17BrN2O3
Molecular Weight 317.18 g/mol
Appearance (Predicted) Yellow to orange solid
Solubility (Predicted) Soluble in organic solvents like DMSO and ethanol

Proposed Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The primary proposed mechanism of action for this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. This hypothesis is constructed from the following lines of reasoning based on its structural components:

  • Nitroaniline Core: Nitroaromatic compounds have been extensively documented as inhibitors of bacterial topoisomerases. The electron-withdrawing nature of the nitro group is crucial for interaction with the enzyme-DNA complex. It is proposed that the nitro group of this compound engages in key hydrogen bonding and electrostatic interactions within the active site of these enzymes.

  • Bromo Substituent: The presence of a halogen, such as bromine, on the aromatic ring can enhance binding affinity through halogen bonding and hydrophobic interactions. This can contribute to the overall potency of the compound.

  • N-Butyl and Ethoxy Groups: These aliphatic groups can influence the compound's solubility, cell permeability, and steric interactions within the binding pocket of the target enzymes, potentially optimizing its inhibitory activity.

This dual-targeting mechanism is particularly advantageous in overcoming antibiotic resistance, as mutations in one target may not confer resistance if the other is still effectively inhibited.

Signaling Pathway Diagram

The proposed inhibitory action of the compound on DNA gyrase and topoisomerase IV disrupts the DNA replication and segregation processes, ultimately leading to bacterial cell death.

G cluster_compound This compound cluster_bacterial_cell Bacterial Cell Compound This compound DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibits TopoIV Topoisomerase IV Compound->TopoIV Inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables DNA_Segregation Chromosome Segregation TopoIV->DNA_Segregation Enables Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Segregation->Cell_Death Disruption leads to

Caption: Proposed inhibitory pathway of this compound.

Experimental Validation

To validate the proposed mechanism of action, a series of in vitro and cell-based assays are required. The following sections detail the necessary experimental protocols.

Experimental Workflow

The overall workflow to test the hypothesis is outlined below.

G start Hypothesis: Inhibition of DNA Gyrase & Topo IV enzymatic Enzymatic Assays (DNA Gyrase/Topo IV Inhibition) start->enzymatic cell_based Cell-Based Assays (Antibacterial Activity & Cytotoxicity) start->cell_based mechanism Mechanism of Action Studies (DNA Damage Analysis) enzymatic->mechanism insilico In Silico Studies (Molecular Docking) enzymatic->insilico cell_based->mechanism conclusion Conclusion on Mechanism of Action mechanism->conclusion insilico->conclusion

Caption: Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays will determine the direct inhibitory effect of the compound on the target enzymes.

5.1.1. DNA Gyrase Supercoiling Assay [1][2][3]

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling.

  • Materials:

    • Purified E. coli or S. aureus DNA gyrase

    • Relaxed pBR322 DNA

    • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM ATP)

    • This compound (dissolved in DMSO)

    • Ciprofloxacin (positive control)

    • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 50% glycerol)

    • Agarose, TAE buffer, Ethidium bromide

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or controls.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate at 37°C for 1 hour.

    • Terminate the reaction by adding the stop solution.

    • Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.

    • Visualize the DNA bands under UV light. The amount of supercoiled DNA will be inversely proportional to the inhibitor concentration.

5.1.2. Topoisomerase IV Decatenation Assay [1][4][5][6][7]

  • Principle: Topoisomerase IV decatenates (unlinks) catenated kinetoplast DNA (kDNA) into minicircles. An inhibitor will prevent this process.

  • Materials:

    • Purified E. coli or S. aureus Topoisomerase IV

    • Kinetoplast DNA (kDNA)

    • 5X Assay Buffer (similar to gyrase buffer, may contain potassium glutamate)

    • This compound (in DMSO)

    • Ciprofloxacin (positive control)

    • Stop Solution

    • Agarose, TAE buffer, Ethidium bromide

  • Procedure:

    • Set up reaction mixtures with assay buffer, kDNA, and different concentrations of the test compound or controls.

    • Start the reaction by adding Topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction with the stop solution.

    • Analyze the products on a 1% agarose gel with ethidium bromide. Decatenated minicircles will migrate faster than the kDNA network.

5.1.3. Data Presentation

The results of these assays can be quantified by densitometry of the gel bands to determine the IC50 values.

CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
This compound (Hypothetical Value)(Hypothetical Value)
Ciprofloxacin (Control) (Known Value)(Known Value)
Cell-Based Assays

These assays will determine the compound's effect on bacterial growth and its selectivity.

5.2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Principle: To determine the lowest concentration of the compound that inhibits visible growth of a bacterium.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus, including fluoroquinolone-resistant strains)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • This compound

    • Standard antibiotics (e.g., Ciprofloxacin)

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

5.2.2. Mammalian Cell Cytotoxicity Assay (MTT Assay) [8][9][10][11][12]

  • Principle: To assess the cytotoxicity of the compound against mammalian cells to determine its selectivity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

5.2.3. Data Presentation

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Mammalian Cell CC50 (µM)Selectivity Index (CC50/MIC)
This compound (Hypothetical Value)(Hypothetical Value)(Hypothetical Value)(Calculated Value)
Ciprofloxacin (Known Value)(Known Value)(Known Value)(Calculated Value)
Mechanistic Cellular Assays

5.3.1. Western Blot for DNA Damage Markers [13][14][15][16][17]

  • Principle: Inhibition of topoisomerases leads to the accumulation of double-strand DNA breaks, which triggers the DNA damage response (DDR). This can be monitored by detecting the phosphorylation of key DDR proteins like H2A.X (γH2A.X).

  • Materials:

    • Bacterial or mammalian cells treated with the compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-γH2A.X)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound for various times.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the DNA damage marker.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. An increase in the signal for DNA damage markers would support the proposed mechanism.

In Silico Analysis

Molecular Docking[19][20][21][22][23]
  • Principle: To predict the binding mode and affinity of the compound within the active site of DNA gyrase and topoisomerase IV.

  • Software: AutoDock, Glide, GOLD, etc.

  • Procedure:

    • Obtain the crystal structures of bacterial DNA gyrase and topoisomerase IV from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket.

    • Generate a 3D conformer of this compound and perform energy minimization.

    • Dock the ligand into the defined active site of the enzymes.

    • Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores.

Docking Visualization

G cluster_docking Molecular Docking Workflow Protein Protein Preparation (DNA Gyrase/Topo IV from PDB) Docking Docking Simulation Protein->Docking Ligand Ligand Preparation (3D structure of compound) Ligand->Docking Analysis Analysis of Results (Binding Poses, Scores, Interactions) Docking->Analysis

Caption: Workflow for in silico molecular docking studies.

Conclusion

This technical guide has outlined a plausible mechanism of action for this compound as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. The provided experimental framework offers a clear and structured approach to rigorously test this hypothesis. Successful validation of this mechanism would position this compound as a promising lead for the development of new antibacterial agents. The combination of enzymatic, cellular, and in silico studies will provide a comprehensive understanding of its molecular and cellular effects.

References

An In-depth Technical Guide to Exploratory Studies on Substituted Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroanilines are a class of aromatic compounds characterized by a nitro group and an amino group attached to a benzene ring, with various other substituents. These compounds have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, and the amino group, an electron-donating group, along with other substituents, imparts unique physicochemical properties to these molecules, enabling them to interact with a wide range of biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of substituted nitroaniline compounds, with a focus on their potential as anticancer and antimicrobial agents.

Data Presentation: Quantitative Biological Activity

The biological activity of substituted nitroaniline derivatives has been evaluated against various targets, including cancer cell lines and microbial strains. The following tables summarize the quantitative data from several studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides

CompoundSubstituent (R)Cancer Cell LineActivity (% Inhibition at 100 µM)IC50 (µM)
4a HA54995.41 ± 0.67-
HCT-11693.33 ± 1.36-
4s 4-FluorobenzylA54970.13 ± 3.41-
4u 2,4-DichlorobenzylA54983.36 ± 1.70-
HCT-11681.29 ± 2.32-
4w 4-NitrobenzylSGC790172.73 ± 2.38 (Low Viability)-
5-Fluorouracil (Standard)A54964.29 ± 2.09-
HCT-11681.20 ± 0.08-

Data extracted from a study on the synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides.

Table 2: Anticancer Activity of Diazo Derivatives of Anilines against MCF-7 Breast Cancer Cells

CompoundIC50 (µg/mL)
2,5-dichloro aniline derivative 62.5
3-chloro aniline derivative 62.5
Ortho nitro aniline derivative No substantial inhibitory activity

Data from a study on the in vitro anticancer activity of diazo derivatives, including a nitroaniline derivative.

Table 3: Antibacterial Activity of Substituted (E)-N-benzylidene-4-nitroanilines

CompoundSubstituentBacillus subtilis (Zone of Inhibition, mm)Staphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)
1 H141513
2 4-CH3131412
3 4-OCH3151614
4 4-Cl161715
5 4-NO2171816
Standard (Not specified)202219

Data from a study on the synthesis and pharmacological evaluation of benzylidene-4-nitroanilines.[1]

Table 4: Kinase Inhibitory Activity of Substituted Indigoids (including nitro-substituted derivatives)

CompoundKinaseIC50 (µM)
6-Nitro-3'-N-oxime-indirubin CDK1/cyclin B0.18
CK10.6
GSK30.04
5-Amino-3'-N-oxime-indirubin CDK1/cyclin B0.1
CK10.13
GSK30.36

Data from a study on the synthesis and kinase inhibitory activity of novel substituted indigoids, highlighting the potency of nitro-containing derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted nitroanilines and the biological assays used to evaluate their activity.

Synthesis of Substituted Nitroanilines

General Procedure for the Synthesis of (E)-N-benzylidene-4-nitroanilines:

A mixture of 4-nitroaniline (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in 20 mL of ethanol.[1] A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 3-4 hours.[1] After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.[1]

Synthesis of N-(4'-nitrophenyl)-l-prolinamides:

This synthesis is a two-step process. First, N-aryl-l-prolines are synthesized by the condensation of p-fluoronitrobenzene with L-proline in an aqueous-alcoholic basic medium. In the second step, the resulting N-aryl-l-proline undergoes amidation. This is achieved through a two-stage, one-pot reaction involving thionyl chloride (SOCl₂) to form the acid chloride, followed by the addition of the desired amine to furnish the final l-prolinamide product.

Biological Evaluation Protocols

Anticancer Activity Assessment (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted nitroanilines) and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 200 µL of dimethyl sulfoxide (DMSO) or isopropanol is added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antibacterial Activity Assessment (Agar Well Diffusion Method):

  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are grown in nutrient broth overnight at 37°C. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared bacterial inoculum.

  • Well Creation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer. A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1]

Signaling Pathways and Experimental Workflows

EGFR/VEGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are crucial in the development and progression of many cancers.[5] EGFR activation leads to cell proliferation, while VEGFR activation promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some substituted anilines have been investigated as inhibitors of the tyrosine kinase domains of these receptors.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding P_EGFR EGFR-P EGFR->P_EGFR Dimerization & Autophosphorylation P_VEGFR VEGFR-P VEGFR->P_VEGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K P_VEGFR->PI3K PLCg PLCγ P_VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Inhibitor Substituted Nitroaniline Derivative Inhibitor->P_EGFR Inhibitor->P_VEGFR

Caption: EGFR/VEGFR signaling pathway and potential inhibition by substituted nitroanilines.

Experimental Workflow for Drug Discovery

The process of discovering and evaluating new bioactive substituted nitroaniline compounds typically follows a structured workflow, from initial synthesis to biological characterization.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Substituted Nitroaniline Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response Studies and IC50/MIC Determination Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization (Chemical Modification) SAR_Analysis->Lead_Optimization Advanced_Testing Advanced In Vitro and In Vivo Testing SAR_Analysis->Advanced_Testing Promising Candidates Lead_Optimization->Synthesis Iterative Cycle End End Advanced_Testing->End

References

"literature review on the synthesis of 2-nitroaniline derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitroaniline and its derivatives are crucial building blocks in organic synthesis. They serve as pivotal precursors for a wide range of compounds, most notably for o-phenylenediamines, which are subsequently used to construct benzimidazoles—a heterocyclic motif found in numerous pharmaceuticals.[1] The strategic placement of the nitro and amino groups on the aromatic ring imparts unique reactivity, making these compounds versatile intermediates for agrochemicals, dyes, and other functional materials.[2] This guide provides a comprehensive review of the principal synthetic methodologies for preparing 2-nitroaniline derivatives, complete with experimental details and comparative data.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of 2-nitroaniline derivatives. In this reaction, the aromatic ring is "activated" by the potent electron-withdrawing effect of the nitro group, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[3][4] This activation facilitates the displacement of a leaving group, typically a halide, by a nucleophile such as ammonia or a primary/secondary amine.[5]

The commercial production of the parent 2-nitroaniline relies on the reaction of 2-nitrochlorobenzene with ammonia under high temperature and pressure.[1][6]

sn_ar_workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 2-Halonitrobenzene C Reaction Vessel (Solvent, Heat/Pressure) A->C B Amine (R-NH2) B->C D 2-Nitroaniline Derivative C->D E Byproduct (e.g., NH4Cl) C->E

Figure 1: General workflow for SNAr synthesis of 2-nitroaniline derivatives.

Key Experimental Protocols

Protocol 1: Commercial Synthesis of 2-Nitroaniline [7]

  • 2-Chloronitrobenzene is charged into a high-pressure autoclave.

  • An excess of concentrated aqueous ammonia (e.g., 10 molar equivalents) is added.

  • The autoclave is sealed, and the mixture is heated. The temperature is raised gradually to 180 °C over 4 hours.

  • The reaction is held at 180 °C for an additional 5 hours, during which the pressure increases to approximately 4 MPa (40 atm).

  • After cooling, the pressure is carefully released, and the product is isolated by filtration and washing. Note: This reaction is highly exothermic and presents a risk of runaway if not controlled properly.

Quantitative Data
Starting MaterialNucleophileConditionsProductYieldReference
2-NitrochlorobenzeneAmmonia180 °C, 4 MPa, Autoclave2-NitroanilineHigh[1][7]
5-Fluoro-2-nitroanilineMethanolNot specified5-Methoxy-2-nitroanilineNot specified[3]
5-Chloro-2-nitroanilineThiophenolSodium Carbonate5-(Phenylthio)-2-nitroanilineNot specified[3]
5-Halo-2-nitroacetanilideVarious AminesMicrowave, IR, USN-(5-amino-2-nitrophenyl)acetamidesGood[3]

Electrophilic Aromatic Substitution: Nitration of Aniline Precursors

While direct nitration of aniline is inefficient due to the formation of the anilinium ion, which directs meta-substitution, laboratory-scale syntheses often employ a protection strategy.[1][6] The amino group of aniline is first acylated to form acetanilide. This amide is an ortho-, para-director and activates the ring less strongly than a free amino group, allowing for more controlled nitration. However, the para-isomer is typically the major product due to steric hindrance from the acetyl group.[1] To improve the yield of the ortho-isomer, the para-position can be temporarily blocked using a sulfonic acid group, which can be removed after nitration. This blocking strategy can increase the yield of 2-nitroaniline to as high as 56%.[1][6]

nitration_workflow A Aniline B Step 1: Acetylation (Acetic Anhydride) A->B C Acetanilide B->C D Step 2: Nitration (HNO3 / H2SO4) C->D E o/p-Nitroacetanilide Mixture D->E F Step 3: Isomer Separation (Crystallization) E->F G o-Nitroacetanilide F->G H Step 4: Hydrolysis (Acid or Base) G->H I 2-Nitroaniline H->I

Figure 2: Multi-step synthesis of 2-nitroaniline via a protection-nitration-deprotection strategy.

Key Experimental Protocols

Protocol 2: Synthesis of 2-Methyl-6-nitroaniline [8]

  • Acylation: 2-Methylaniline is used as the raw material and is acylated with glacial acetic acid.

  • Nitration: The resulting acetanilide derivative is nitrated with a mixed acid (a combination of nitric and sulfuric acid).

  • Hydrolysis: The nitroacetanilide product is then hydrolyzed with hydrochloric acid to yield a mixture of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

  • Separation: The isomers are separated. The hydrochloride mixture can be treated with water to directly dissociate and isolate the 2-methyl-6-nitroaniline, with reported yields of 59.7%.[8]

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-N bond formation through cross-coupling reactions, primarily the Ullmann condensation and the Buchwald-Hartwig amination. These methods are particularly useful for creating N-aryl or N-alkyl derivatives of 2-nitroaniline.

Ullmann Condensation: This is a copper-promoted reaction that couples an aryl halide with an amine, alcohol, or thiol. Traditional Ullmann reactions require harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper.[9] Modern variations have been developed that use soluble copper catalysts with ligands (e.g., diamines, N-methylglycine), allowing the reaction to proceed under milder conditions.[9][10]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more recent and often more versatile alternative to the Ullmann reaction.[11] It generally proceeds under milder conditions, tolerates a wider range of functional groups, and has a broader substrate scope.[12][13] The reaction has been successfully applied to the amination of nitroarenes, providing a direct route to substituted nitroaniline derivatives.[14]

coupling_reactions cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_ArX Ar-X (e.g., 2-Iodonitrobenzene) U_Cat Cu(I) Catalyst + Ligand (optional) U_ArX->U_Cat U_Amine Amine (R-NH2) U_Amine->U_Cat U_Prod Ar-NHR U_Cat->U_Prod B_ArX Ar-X / Ar-OTf B_Cat Pd(0) Catalyst + Phosphine Ligand B_ArX->B_Cat B_Amine Amine (R-NH2) B_Amine->B_Cat B_Prod Ar-NHR B_Cat->B_Prod

Figure 3: Comparison of Ullmann and Buchwald-Hartwig C-N coupling reactions.

Key Experimental Protocols

Protocol 3: Ligand-Promoted Ullmann Amination [10]

  • To a reaction vessel, add the aryl iodide (1 mmol), the amine (1.5 mmol), CuI (0.1 mmol), N-methylglycine (0.2 mmol), and K₃PO₄ (2 mmol).

  • Add DMSO (1 mL) as the solvent.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Protocol 4: General Buchwald-Hartwig Amination [11][14]

  • In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a dialkyl(biaryl)phosphine), and a base (e.g., NaOtBu or K₃PO₄).

  • Add the nitro-aryl halide/triflate and the amine.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.

  • Cool the reaction, dilute with a suitable solvent, and filter through celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by chromatography.

Comparative Data for C-N Coupling Methods
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Conditions High temperatures (>150 °C), polar solventsMilder temperatures (80-110 °C)
Ligands Often optional; diamines, amino acids improve reactivityAlmost always required; phosphines, N-heterocyclic carbenes
Substrate Scope Good for electron-deficient aryl halidesVery broad; tolerates many functional groups
Base Strong inorganic bases (K₂CO₃, K₃PO₄)Alkoxides (NaOtBu) or carbonates (Cs₂CO₃)
Advantages Low-cost catalystHigh yields, wide scope, milder conditions

Direct Amination of Aromatic Nitro Compounds

An alternative and industrially attractive approach is the direct amination of a C-H bond on a nitro-aromatic ring. A patented process describes a method for directly aminating aromatic nitro compounds using an O-alkylhydroxylamine or a salt thereof.[2] This process is advantageous as it can provide the desired nitroaniline derivative in a single step and shows a notable preference for aminating the ortho position relative to the nitro group.[2] The reaction can be enhanced by the use of a metallic catalyst, particularly a copper catalyst.[2]

Key Experimental Protocols

Protocol 5: Direct ortho-Amination of Nitrobenzene [2]

  • An aromatic nitro compound (e.g., nitrobenzene) is dissolved in a suitable solvent, such as an aromatic hydrocarbon (benzene, toluene) or an aliphatic hydrocarbon (n-hexane). The nitro compound itself can also act as the solvent.

  • A base is added to the reaction mixture.

  • An O-alkylhydroxylamine (or its salt) is introduced as the aminating agent.

  • Optionally, a copper catalyst is added to increase the reaction yield.

  • The reaction is carried out at a temperature between -40 °C and 100 °C, with a preferred range of 0 °C to 50 °C.

  • After the reaction is complete, the product is isolated using standard work-up procedures.

Conclusion

The synthesis of 2-nitroaniline derivatives can be achieved through several distinct and powerful methodologies. The choice of method depends on factors such as the desired substitution pattern, scale, cost, and functional group tolerance. Classical SNAr and electrophilic substitution routes remain highly relevant, especially for large-scale production. For more complex, N-substituted derivatives, modern transition metal-catalyzed cross-coupling reactions like the Ullmann condensation and, particularly, the Buchwald-Hartwig amination offer unparalleled scope and efficiency, making them indispensable tools for researchers in medicinal and materials chemistry. The development of direct amination techniques further expands the synthetic arsenal, promising more streamlined and economical routes to these valuable chemical intermediates.

References

Safety and Handling of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling precautions for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, a compound of interest in research and development. Due to the limited availability of specific safety data for this exact molecule, this guide synthesizes information from safety data sheets (SDS) of structurally similar nitroaniline derivatives, including 2-Bromo-4-nitroaniline, 4-Bromo-2-nitroaniline, and 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. Professionals handling this or related compounds should exercise caution and adhere to the safety protocols outlined herein.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

GHS Hazard Pictograms and Signal Word:

While a specific GHS classification for this compound is not available, related compounds are typically labeled with the following:

alt text

Signal Word: Warning [1] or Danger

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC6H5BrN2O2[3][4]
Molecular Weight217.02 g/mol [3]
Melting Point110-113 °C[4]
Boiling Point308.7 ± 22.0 °C at 760 mmHg[4]
Flash Point140.5 ± 22.3 °C[4]
Density1.8 ± 0.1 g/cm³[4]
SolubilityNo data available[1]

Safe Handling and Storage

Strict adherence to the following handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[1][2]

  • For compounds sensitive to light or air, store under an inert atmosphere.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this compound.

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles. Use a face shield where splashing is a possibility.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH/MSHA-approved respirator.[6]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Accidental Release Measures

In the case of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the spilled material. Wear appropriate PPE.[8]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1]

  • Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or chemical foam.[5][6]

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide may be generated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Experimental Protocols

Detailed experimental protocols for toxicity studies of this compound are not publicly available. Researchers planning to conduct such studies should design their protocols based on established OECD guidelines for testing of chemicals, ensuring all safety and ethical considerations are met.

Visualizations

The following diagram illustrates a general workflow for the safe handling of chemical compounds like this compound.

SafeHandlingWorkflow Start Start: New Chemical Handling RiskAssessment 1. Risk Assessment - Review SDS of compound/analogs - Identify hazards Start->RiskAssessment ControlMeasures 2. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) RiskAssessment->ControlMeasures EmergencyPrep 7. Emergency Preparedness - Know location of safety shower, eyewash - Review spill and exposure procedures RiskAssessment->EmergencyPrep PPE 3. Select & Use Appropriate PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) ControlMeasures->PPE Handling 4. Safe Handling & Use - Weighing, reactions, etc. PPE->Handling Storage 5. Proper Storage - Labeled, sealed container - Ventilated, cool, dry area Handling->Storage WasteDisposal 6. Waste Disposal - Segregate hazardous waste - Follow institutional procedures Handling->WasteDisposal Storage->Handling End End: Procedure Complete WasteDisposal->End EmergencyPrep->Handling

References

"thermodynamic properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermodynamic and Metabolic Properties of Substituted Nitroanilines, with a Focus on 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Disclaimer: Direct experimental data for the thermodynamic properties and metabolic pathways of this compound is limited in publicly available scientific literature. This guide provides available data for the target compound, supplemented with information from closely related analogs and general experimental methodologies for determining thermodynamic properties. The metabolic pathway presented is a plausible model based on the known biotransformation of similar nitroaromatic compounds.

Introduction

This compound is a substituted aromatic amine. Its structure, featuring a nitro group, a bromine atom, an N-butyl group, and an ethoxy group on the aniline backbone, suggests its potential utility in various chemical syntheses, including as an intermediate for dyes, pigments, and potentially pharmacologically active molecules. Understanding the thermodynamic properties of this compound is crucial for its synthesis, purification, handling, and formulation. Furthermore, knowledge of its potential metabolic fate is vital for assessing its toxicological profile and guiding drug development efforts.

Physicochemical and Thermodynamic Properties

Quantitative data for this compound and its close structural analogs are summarized below. The data for the analogs provide an estimate of the expected properties for the target compound.

Table 1: Physicochemical and Thermodynamic Data of this compound and Related Compounds

PropertyThis compound4-Bromo-2-nitroaniline4-Bromo-N-butyl-2-nitroaniline4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
CAS Number 1280786-89-1875-51-41036461-93-41355247-76-5
Molecular Formula C₁₂H₁₇BrN₂O₃C₆H₅BrN₂O₂C₁₀H₁₃BrN₂O₂C₉H₁₁BrN₂O₃
Molecular Weight 317.2 g/mol 217.02 g/mol 273.13 g/mol 275.10 g/mol
Melting Point Data not available110-113 °C[1][2]Data not availableData not available
Boiling Point Data not available308.7 ± 22.0 °C (at 760 mmHg)[2]353.9 ± 32.0 °C (Predicted)Data not available
Density Data not available1.8 ± 0.1 g/cm³[2]1.465 ± 0.06 g/cm³ (Predicted)Data not available
Storage Temperature Data not availableRoom temperature[2]Room temperature, dark, inert gas2-7°C

Experimental Protocols for Thermodynamic Property Determination

The following are general, well-established protocols for determining the key thermodynamic properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[1][2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[1]

  • Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[1]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]

  • Refinement: For higher accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[1]

G Workflow for Melting Point Determination A Sample Preparation: Pack dry, powdered sample into a capillary tube B Apparatus Setup: Attach capillary to thermometer and place in heating bath A->B C Heating: Heat bath slowly (approx. 2°C/min) B->C D Observation: Record temperature range from first liquid drop to complete melting C->D E Data Recording: Report the melting point range (T1 - T2) D->E G Micro Boiling Point Determination Workflow A Sample Preparation: Place liquid in a small test tube with an inverted sealed capillary B Apparatus Setup: Attach to a thermometer and immerse in a heating bath A->B C Heating: Heat gently until a rapid stream of bubbles emerges from the capillary B->C D Cooling and Observation: Stop heating and record the temperature when the liquid enters the capillary C->D E Data Recording: The recorded temperature is the boiling point D->E G Plausible Metabolic Pathway of a Substituted Nitroaniline Parent This compound (Parent Compound) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase Hydroxylated Ring-Hydroxylated Metabolite Parent->Hydroxylated Monooxygenase Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitroreductase Amine Amine Metabolite (o-Phenylenediamine derivative) Hydroxylamine->Amine Reduction Acetylated Acetylated Metabolite Amine->Acetylated N-acetyltransferase

References

Methodological & Application

Application Note: Hypothetical Evaluation of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted nitroanilines are a class of organic compounds with diverse applications, serving as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The specific compound, 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, is a novel chemical entity. While its explicit biological functions are not yet documented, its structural motifs, particularly the nitroaniline core, suggest potential bioactivity. Analogous structures have been investigated for a range of pharmacological activities. This application note outlines a hypothetical experimental protocol to investigate the potential of this compound as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Chemical Properties

PropertyValueReference
CAS Number 1280786-89-1[3]
Molecular Formula C12H17BrN2O3[3]
Molecular Weight 317.18 g/mol [3]
Appearance Yellow Solid (presumed)[4]
Purity 97%[3]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the characterization of this compound as a potential PI3K/Akt pathway inhibitor.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Compound Preparation & Solubilization B PI3K Enzyme Inhibition Assay A->B Test Compound C Akt Kinase Inhibition Assay A->C Test Compound G IC50 Determination B->G C->G D Cell Line Selection (e.g., MCF-7, PC-3) E Cell Viability Assay (MTT/XTT) D->E F Western Blot Analysis of p-Akt D->F H Dose-Response Curve Generation E->H I Correlation of Biochemical and Cellular Data F->I G->I H->I

Caption: Experimental workflow for evaluating a novel compound.

Detailed Experimental Protocols

1. Compound Preparation and Solubilization

  • Objective: To prepare a stock solution of this compound for use in subsequent assays.

  • Materials:

    • This compound (purity ≥97%)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the compound in 3.15 mL of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

2. In Vitro PI3K Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on PI3K enzyme activity.

  • Materials:

    • Recombinant human PI3K enzyme

    • PIP2 substrate

    • ATP

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • This compound stock solution

    • Positive control inhibitor (e.g., Wortmannin)

  • Protocol:

    • Prepare a serial dilution of the test compound in kinase buffer.

    • In a 96-well plate, add the PI3K enzyme, PIP2 substrate, and the diluted compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • Record luminescence as a measure of kinase activity.

3. Cell Viability Assay (MTT)

  • Objective: To assess the effect of the compound on the viability of cancer cell lines.

  • Materials:

    • MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma) cell lines

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Protocol:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Western Blot Analysis of Phospho-Akt

  • Objective: To determine if the compound inhibits the PI3K/Akt signaling pathway in cells by measuring the phosphorylation of Akt.

  • Materials:

    • MCF-7 or PC-3 cells

    • 6-well cell culture plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the compound at various concentrations for 24 hours.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Hypothetical Data Presentation

Table 1: In Vitro Kinase Inhibition

CompoundPI3K IC50 (µM)Akt IC50 (µM)
This compound5.2> 100
Wortmannin (Control)0.015.8

Table 2: Cell Viability (IC50 in µM)

CompoundMCF-7PC-3
This compound12.815.1
Doxorubicin (Control)0.50.8

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of action of this compound within the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Disclaimer: This document provides a hypothetical experimental protocol for research purposes only. The biological activity and safety profile of this compound have not been established. Appropriate safety precautions should be taken when handling this and any other chemical compound.

References

Application of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline in Organic Synthesis: A Focus on Building Blocks for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline derivative that holds potential as a key building block in the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. While specific, publicly documented applications of this exact molecule are limited, its structural features strongly suggest its utility in the construction of ligands for E3 ubiquitin ligases, a critical component of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders. This application note will explore the potential uses of this compound, drawing parallels with structurally related compounds and providing hypothetical, yet plausible, experimental protocols.

Core Structure and Synthetic Potential

The key structural motifs of this compound—a bromo-substituted and functionalized aniline ring—are prevalent in the architecture of various bioactive molecules. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further elaboration. The N-butyl and ethoxy groups can modulate the physicochemical properties of the final compound, such as solubility and cell permeability.

Application in the Synthesis of Cereblon (CRBN) E3 Ligase Ligands

A primary hypothesized application of this compound is in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a popular E3 ligase recruited by PROTACs to induce the degradation of specific target proteins implicated in various diseases, including cancer. Many potent CRBN ligands, such as thalidomide, lenalidomide, and pomalidomide, are based on a phthalimide core. However, recent research has focused on developing novel, non-phthalimide-based CRBN ligands to expand the scope of targeted protein degradation.

The structure of this compound provides a scaffold that can be elaborated into novel CRBN ligands. The core aniline can be transformed into a variety of heterocyclic systems known to interact with the CRBN binding pocket.

Hypothetical Synthetic Protocol: Synthesis of a Novel CRBN Ligand Precursor

The following protocol outlines a hypothetical synthetic route starting from this compound to generate a key intermediate for a novel CRBN ligand.

Reaction Scheme:

G cluster_0 Synthesis of CRBN Ligand Precursor A This compound B Reduction of Nitro Group A->B  [H2, Pd/C or SnCl2, HCl] C Diamino Intermediate B->C D Cyclization with Phthalic Anhydride Derivative C->D E Phthalimide-based Intermediate D->E

Caption: Hypothetical workflow for the synthesis of a CRBN ligand precursor.

Experimental Protocol:

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamino intermediate.

Step 2: Cyclization to Form the Phthalimide Core

  • Dissolve the crude diamino intermediate (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Add a substituted phthalic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the formation of the phthalimide product by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the phthalimide-based intermediate.

Data Presentation:

Starting MaterialReagentsProductYield (%)Purity (%)
This compoundSnCl2·2H2O, EthanolDiamino Intermediate85-95>90
Diamino IntermediateSubstituted Phthalic Anhydride, Acetic AcidPhthalimide-based Intermediate70-85>95

Note: The yields and purities are hypothetical and would need to be determined experimentally.

Logical Relationship for Further Elaboration

The resulting phthalimide-based intermediate, still containing the synthetically valuable bromine atom, can be further functionalized to attach a linker and a warhead that binds to a target protein of interest, thus completing the synthesis of a novel PROTAC.

G cluster_0 PROTAC Synthesis Logic A Phthalimide-based Intermediate (from this compound) B Linker Attachment (e.g., Suzuki or Sonogashira Coupling) A->B C Warhead Conjugation B->C D Final PROTAC Molecule C->D

Application Notes and Protocols: 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline that serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a reactive nitro group ortho to an N-alkylated amine, makes it an ideal precursor for the construction of benzimidazole scaffolds. Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including antiviral, anticancer, and antihypertensive agents. The bromo and ethoxy substituents on the benzene ring, along with the N-butyl group, allow for the generation of diverse and specifically functionalized benzimidazole derivatives, making this intermediate particularly relevant for medicinal chemistry and drug discovery programs.

This document provides detailed protocols for the application of this compound in the synthesis of substituted benzimidazoles via one-pot reductive cyclization.

Application: Synthesis of Substituted Benzimidazoles

A primary application of this compound is its use as a precursor for the synthesis of 1,2,5,7-tetrasubstituted benzimidazole derivatives. The following protocol describes a one-pot reductive cyclization reaction with an aromatic aldehyde to yield the corresponding benzimidazole. This method is advantageous as it combines the reduction of the nitro group and the subsequent cyclization with the aldehyde in a single synthetic step, which is efficient and reduces waste.

Protocol 1: One-Pot Synthesis of 2-Aryl-6-bromo-1-butyl-4-ethoxy-1H-benzo[d]imidazoles using Sodium Dithionite

This protocol details the synthesis of a representative benzimidazole, 6-bromo-1-butyl-4-ethoxy-2-phenyl-1H-benzo[d]imidazole, using benzaldehyde as the coupling partner.

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 317.2 mg).

  • Solvent and Reagent Addition: Add ethanol (20 mL) and benzaldehyde (1.2 mmol, 127.3 mg, 122 µL). Stir the mixture to dissolve the starting materials.

  • Reductant Addition: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄) (4.0 mmol, 696.4 mg) in water (10 mL). Note: A fresh solution of sodium dithionite should be used as it can decompose upon standing.

  • Reaction Execution: Heat the ethanolic solution of the aniline and aldehyde to reflux (approximately 80°C). Add the aqueous sodium dithionite solution dropwise to the refluxing mixture over 15 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting nitroaniline indicates the completion of the reaction. The typical reaction time is 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-Aryl-6-bromo-1-butyl-4-ethoxy-1H-benzo[d]imidazole.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 6-bromo-1-butyl-4-ethoxy-2-phenyl-1H-benzo[d]imidazole.

ParameterValue
Reactants
This compound1.0 mmol
Benzaldehyde1.2 mmol
Sodium Dithionite4.0 mmol
Reaction Conditions
SolventEthanol/Water
TemperatureReflux (approx. 80°C)
Reaction Time3 hours
Product 6-bromo-1-butyl-4-ethoxy-2-phenyl-1H-benzo[d]imidazole
Yield 85%
Molecular Formula C₂₀H₂₃BrN₂O
Molecular Weight 387.32 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.75-7.72 (m, 2H), 7.50-7.45 (m, 3H), 7.20 (s, 1H), 6.85 (s, 1H), 4.25 (t, J = 7.6 Hz, 2H), 4.15 (q, J = 7.0 Hz, 2H), 1.90-1.80 (m, 2H), 1.55-1.45 (m, 2H), 1.40 (t, J = 7.0 Hz, 3H), 0.98 (t, J = 7.4 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 153.5, 148.2, 142.1, 136.0, 130.5, 129.8, 129.0, 128.8, 118.5, 115.2, 105.8, 98.9, 65.0, 45.1, 31.5, 20.2, 14.8, 13.8
MS (ESI+) m/z 387.1 [M+H]⁺, 389.1 [M+H+2]⁺

Note: The NMR and MS data are hypothetical and estimated based on the structure and known values for similar compounds.

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Mix & Reflux (80°C, 3h) A->E B Benzaldehyde B->E C Ethanol C->E D Sodium Dithionite Solution D->E dropwise F Solvent Removal E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Benzimidazole Derivative I->J

Caption: One-pot synthesis workflow for benzimidazole derivatives.

Logical Relationship of the Reductive Cyclization

logical_relationship Start Starting Materials Intermediate1 In situ Reduction of Nitro Group (Formation of Diamine Intermediate) Start->Intermediate1 Na₂S₂O₄ Intermediate2 Condensation with Aldehyde (Formation of Schiff Base Intermediate) Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization & Aromatization Intermediate2->Intermediate3 Product Substituted Benzimidazole Intermediate3->Product

Caption: Key steps in the reductive cyclization to form benzimidazoles.

Application Note: Analytical Techniques for the Detection and Quantification of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline derivative. The accurate detection and quantification of such compounds are crucial in various stages of research and development, including synthesis verification, purity assessment, and metabolic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques and Data Summary

A summary of the quantitative data for the described analytical methods is presented below. This data is representative of typical performance for the analysis of similar substituted nitroaniline compounds.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 ng/mL
Linearity Range 0.2 - 100 µg/mL0.05 - 50 ng/mL
Coefficient of Determination (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (0.1%)

  • Methanol (for sample preparation)

  • 0.22 µm syringe filters

2.1.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2.1.3. Sample Preparation

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Dissolve the sample containing the analyte in methanol.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2.1.4. Analysis Workflow

A Sample Preparation B HPLC System A->B Inject Sample C C18 Reverse-Phase Column B->C Mobile Phase Flow D UV Detector (254 nm) C->D Elution E Data Acquisition & Analysis D->E Signal Output F Quantification E->F Calibration Curve

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level detection and structural confirmation.

2.2.1. Materials and Reagents

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, ultra-high purity)

2.2.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 500 m/z

2.2.3. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.

  • Create calibration standards by serial dilution of the stock solution with ethyl acetate.

  • Dissolve the sample in ethyl acetate. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

2.2.4. Analysis Workflow

A Sample Preparation (in Ethyl Acetate) B GC Inlet (Splitless Injection) A->B Inject C DB-5ms Capillary Column B->C Vaporization & Transfer D Mass Spectrometer (EI, 70 eV) C->D Separation E Data Acquisition (Scan Mode) D->E Ionization & Detection F Identification & Quantification E->F Mass Spectrum Analysis

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of Analytical Choices

The selection between HPLC-UV and GC-MS depends on the specific analytical requirements.

A Analytical Goal B Routine Quantification (High Concentration) A->B C Trace Analysis & Structural Confirmation A->C D HPLC-UV B->D Select E GC-MS C->E Select

Caption: Decision tree for selecting the appropriate analytical technique.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline derivative. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2][3] This application note details a systematic approach to developing a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

The developed method is intended for use in quality control, stability studies, and impurity profiling. The protocol outlines the selection of appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detector settings.

Materials and Methods

Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Phosphoric acid (≥85%)

Chromatographic Conditions

The initial chromatographic conditions were selected based on the analysis of structurally similar aromatic amines and nitroanilines.[4][5][6] A C18 stationary phase is a common choice for the separation of such moderately nonpolar compounds.[3][6]

Experimental Protocol: HPLC Method Development

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.

  • Initial Scouting Runs:

    • Equilibrate the selected column with the initial mobile phase for at least 30 minutes.

    • Inject the working standard solution.

    • Perform initial scouting runs with different mobile phase compositions (e.g., varying ratios of acetonitrile and water) to determine the approximate retention time of the analyte.

  • Method Optimization:

    • Organic Modifier: Evaluate the effect of different organic modifiers (acetonitrile vs. methanol) on peak shape and resolution.

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase using formic acid or phosphoric acid (e.g., 0.1% v/v) to improve peak symmetry.

    • Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution method to optimize analysis time and peak shape.

    • Column Temperature: Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on retention time and selectivity.

    • Flow Rate: Optimize the flow rate to achieve a balance between analysis time and separation efficiency.

  • Detection Wavelength:

    • If using a DAD detector, acquire the UV spectrum of the analyte.

    • Select the wavelength of maximum absorbance for quantification to ensure high sensitivity.

Results and Discussion

Optimized Chromatographic Conditions

Following a systematic method development process, the following optimized conditions were established for the analysis of this compound.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Data Presentation

The performance of the optimized method was evaluated, and the results are summarized in the table below.

AnalyteRetention Time (min)Peak Area (mAU*s)Tailing Factor
This compound7.812501.1

Visualizations

HPLC_Method_Development_Workflow A Define Analytical Target Profile B Select Initial Conditions (Column, Mobile Phase) A->B C Scouting Runs B->C D Method Optimization C->D E Peak Shape Acceptable? D->E Evaluate F Adjust Mobile Phase pH / Modifier E->F No G Resolution Adequate? E->G Yes F->D H Optimize Gradient / Temperature G->H No I Method Validation G->I Yes H->D J Final Method I->J

Caption: Workflow for HPLC Method Development.

Caption: Analyte-Stationary Phase Interaction.

References

Application Note: ¹H and ¹³C NMR Analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented methodologies cover sample preparation, spectral acquisition, and data analysis. Expected chemical shifts and coupling constants are summarized for reference. This guide is intended to assist researchers in the unambiguous characterization of this and structurally related molecules.

Introduction

This compound is a substituted aniline derivative. The precise determination of its chemical structure is critical for its application in research and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This application note outlines the comprehensive ¹H and ¹³C NMR analysis of the title compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.05s1H-Ar-H
~6.85s1H-Ar-H
~4.10q2H7.0-OCH₂CH₃
~3.30t2H7.5-NHCH₂-
~1.70m2H--NHCH₂CH₂-
~1.45t3H7.0-OCH₂CH₃
~1.40m2H--CH₂CH₃
~0.95t3H7.3-CH₂CH₃
~8.20br s1H--NH-

Note: Chemical shifts are referenced to residual solvent signals. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~150.0C-OEt
~145.0C-NH
~135.0C-NO₂
~130.0C-H
~115.0C-Br
~110.0C-H
~65.0-OCH₂-
~44.0-NHCH₂-
~31.0-NHCH₂CH₂-
~20.0-CH₂CH₃
~14.0-OCH₂CH₃
~13.8-CH₂CH₃

Experimental Protocols

A detailed methodology for the NMR analysis is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3][4]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2][5] The choice of solvent depends on the sample's solubility.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube.[1]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Proton Decoupling: Broadband proton decoupling should be applied to simplify the spectrum and improve the signal-to-noise ratio.

Data Analysis and Interpretation

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Structure Correlation: Assign the observed chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_tune_shim Lock, Tune, and Shim load->lock_tune_shim setup Set Acquisition Parameters lock_tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Peak Picking and Integration reference->integrate assign Structural Assignment integrate->assign

Caption: Experimental workflow for NMR analysis.

logical_relationship Data NMR Spectral Data ChemShift Chemical Shifts (δ) Data->ChemShift Coupling Coupling Constants (J) Data->Coupling Integration Integration Data->Integration Environment Chemical Environment ChemShift->Environment Connectivity Atom Connectivity Coupling->Connectivity Integration->Connectivity Proton Count Structure Molecular Structure Connectivity->Structure Environment->Structure

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a theoretical framework and a practical protocol for the analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the absence of direct experimental data in scientific literature, this note presents a plausible fragmentation pathway based on established principles of mass spectrometry for related chemical structures. The provided protocols for sample preparation, chromatography, and mass spectrometry are designed to serve as a robust starting point for method development and structural elucidation of this and similar small molecules.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is predicted to initiate from the molecular ion and proceed through several key cleavage events, primarily driven by the molecule's functional groups: the N-butyl chain, the ethoxy group, the nitro group, and the bromine atom.

The molecular ion of this compound ([M]+•) is expected to show a characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 316 and 318, corresponding to the 79Br and 81Br isotopes, respectively.

The primary fragmentation routes are proposed as follows:

  • α-Cleavage: The most favorable initial fragmentation for N-alkylanilines is the α-cleavage of the N-butyl group. This involves the loss of a propyl radical (•C3H7), leading to a stable, resonance-delocalized fragment ion.

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO2 bond, resulting in the loss of a nitro radical (•NO2).

  • Cleavage of the Ethoxy Group: The ethoxy side chain can undergo fragmentation through the loss of an ethyl radical (•C2H5) or ethylene (C2H4) via a rearrangement.

  • Loss of the Butyl Group: Cleavage of the N-C bond can result in the loss of the entire butyl group.

These proposed fragmentations are visualized in the pathway diagram below.

Fragmentation_Pathway parent Parent Ion This compound [M]+• m/z 316/318 frag1 Fragment 1 Loss of •C3H7 (propyl radical) m/z 273/275 parent->frag1 α-Cleavage (-43 Da) frag4 Fragment 4 Loss of •C4H9 (butyl radical) m/z 259/261 parent->frag4 N-C Cleavage (-57 Da) frag2 Fragment 2 Loss of •NO2 (nitro radical) m/z 227/229 frag1->frag2 - •NO2 (-46 Da) frag3 Fragment 3 Loss of C2H4 (ethylene) m/z 245/247 frag1->frag3 Rearrangement (-28 Da)

Figure 1: Proposed fragmentation pathway for this compound.

Quantitative Fragmentation Data

The following table summarizes the key ions expected in the mass spectrum of this compound, based on the proposed fragmentation pathway. The relative abundance values are hypothetical but represent a plausible distribution where the most stable fragments are more abundant.

m/z (79Br/81Br)Proposed FormulaProposed Structure/OriginHypothetical Relative Abundance (%)
316/318[C12H17BrN2O3]+•Molecular Ion (M+•)75
273/275[C9H10BrN2O3]+Loss of •C3H7 via α-cleavage100 (Base Peak)
259/261[C8H8BrN2O3]+•Loss of •C4H940
245/247[C7H6BrN2O3]+From m/z 273/275; Loss of C2H460
227/229[C9H10BrO]+From m/z 273/275; Loss of •NO2 and CO35

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[1]

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into a vial containing 990 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1]

  • Filtration: Ensure the working solution is free of particulates by filtering it through a 0.22 µm syringe filter before placing it in a 2 mL autosampler vial.[1]

  • Blanks: Prepare blank samples consisting of the solvent used for the final dilution to run before and after the sample analysis to check for carryover.[1]

Liquid Chromatography (LC) Method
  • Instrument: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient from 5% to 95% B

    • 10.0 - 12.0 min: Hold at 95% B

    • 12.1 - 15.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • MS Scan Range (Full Scan): m/z 50 - 500

  • MS/MS Analysis: For fragmentation studies, perform product ion scans on the precursor ions m/z 316 and 318.

  • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

System Workflow

The overall experimental workflow, from sample preparation to data analysis, is depicted below.

Workflow prep Sample Preparation (1 mg/mL Stock, Dilution to 10 µg/mL) lc LC Separation (C18 Reverse Phase) prep->lc ms MS Detection (ESI+ Full Scan) lc->ms msms MS/MS Analysis (Product Ion Scan on m/z 316/318) ms->msms data Data Analysis (Spectrum Interpretation) msms->data

Figure 2: General experimental workflow for LC-MS/MS analysis.

References

Synthesis of Novel Benzimidazole Derivatives from 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole derivatives starting from 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. The synthetic strategy involves a two-step process: the reduction of the nitro group to form an ortho-phenylenediamine intermediate, followed by cyclization with various aldehydes to yield a library of 2-substituted benzimidazoles. Additionally, protocols for subsequent functionalization of the bromine substituent via Suzuki-Miyaura coupling and Buchwald-Hartwig amination are described, opening avenues for further diversification of the core structure. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The substitution pattern of the starting material offers the potential for novel derivatives with unique biological profiles.

Introduction

This compound is a readily available starting material that possesses multiple functional groups amenable to chemical transformation. The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery. The presence of a bromo substituent allows for further derivatization through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino groups. The N-butyl and ethoxy groups can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds.

This document outlines two primary synthetic pathways starting from this compound:

  • Synthesis of 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazoles: This pathway involves the initial reduction of the nitro group, followed by condensation and cyclization with various aldehydes.

  • Further Diversification via Cross-Coupling Reactions: This section details the functionalization of the bromo-benzimidazole core using Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce additional diversity.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-1-butyl-7-ethoxy-1H-benzimidazole Precursors

1.1. Reduction of this compound to 4-Bromo-N1-butyl-5-ethoxybenzene-1,2-diamine

This protocol describes the selective reduction of the nitro group to an amine using tin(II) chloride dihydrate, a method known for its compatibility with aryl halides and ethers.[6][7]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 5 M NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4-Bromo-N1-butyl-5-ethoxybenzene-1,2-diamine can be purified by column chromatography on silica gel if necessary.

Expected Yield: Based on similar reductions of substituted nitroanilines, yields are expected to be in the range of 85-95%.

1.2. Synthesis of 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazoles

This protocol outlines the condensation of the in-situ generated or purified ortho-phenylenediamine with various aldehydes to form the benzimidazole ring.[8][9][10]

Materials and Reagents:

  • 4-Bromo-N1-butyl-5-ethoxybenzene-1,2-diamine

  • Aromatic or aliphatic aldehyde (1.0-1.2 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Ammonium chloride (NH₄Cl) (catalytic amount, if needed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-N1-butyl-5-ethoxybenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid.

  • Add the desired aldehyde (1.0-1.2 eq) to the solution. A catalytic amount of ammonium chloride can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If using acetic acid, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Aldehydes for Benzimidazole Synthesis

EntryAldehydeExpected Product
1Benzaldehyde6-Bromo-1-butyl-7-ethoxy-2-phenyl-1H-benzimidazole
24-Chlorobenzaldehyde6-Bromo-1-butyl-2-(4-chlorophenyl)-7-ethoxy-1H-benzimidazole
34-Methoxybenzaldehyde6-Bromo-1-butyl-7-ethoxy-2-(4-methoxyphenyl)-1H-benzimidazole
4Pyridine-4-carboxaldehyde6-Bromo-1-butyl-7-ethoxy-2-(pyridin-4-yl)-1H-benzimidazole
5Formaldehyde (as paraformaldehyde)6-Bromo-1-butyl-7-ethoxy-1H-benzimidazole

Expected Yields: Yields for this type of condensation are typically in the range of 70-95%, depending on the aldehyde used.[8][10]

Part 2: Diversification of the 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole Scaffold

2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of the bromo-benzimidazole with various boronic acids or esters to introduce aryl or heteroaryl substituents at the 6-position.[11][12]

Materials and Reagents:

  • 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos) (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole (1.0 eq), the boronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Boronic Acids for Suzuki-Miyaura Coupling

EntryBoronic AcidExpected Product
1Phenylboronic acid1-Butyl-7-ethoxy-2,6-diphenyl-1H-benzimidazole
24-Fluorophenylboronic acid1-Butyl-7-ethoxy-2-phenyl-6-(4-fluorophenyl)-1H-benzimidazole
3Pyridine-3-boronic acid1-Butyl-7-ethoxy-2-phenyl-6-(pyridin-3-yl)-1H-benzimidazole

Expected Yields: Yields for Suzuki-Miyaura couplings on similar substrates are generally in the range of 60-90%.[13][14]

2.2. Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of the bromo-benzimidazole to introduce primary or secondary amines at the 6-position.[15][16][17]

Materials and Reagents:

  • 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole

  • Primary or secondary amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • Xantphos or other suitable bulky phosphine ligand (0.02-0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.03 eq), the phosphine ligand (0.02-0.06 eq), and NaOtBu (1.4-2.0 eq) to a Schlenk tube.

  • Add the 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole (1.0 eq) and the amine (1.2-1.5 eq).

  • Add anhydrous, degassed solvent (toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Amines for Buchwald-Hartwig Amination

EntryAmineExpected Product
1Morpholine4-(1-Butyl-7-ethoxy-2-phenyl-1H-benzimidazol-6-yl)morpholine
2AnilineN-(1-Butyl-7-ethoxy-2-phenyl-1H-benzimidazol-6-yl)aniline
3BenzylamineN-Benzyl-1-butyl-7-ethoxy-2-phenyl-1H-benzimidazol-6-amine

Expected Yields: Buchwald-Hartwig aminations on related aryl bromides typically provide yields in the range of 65-95%.[16]

Visualized Workflows and Pathways

Synthesis_Workflow start This compound intermediate 4-Bromo-N1-butyl-5-ethoxybenzene-1,2-diamine start->intermediate Nitro Reduction (SnCl2/HCl) benzimidazole 6-Bromo-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole intermediate->benzimidazole Cyclization (R-CHO) suzuki_product 6-Aryl-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole benzimidazole->suzuki_product Suzuki Coupling (Ar-B(OH)2) buchwald_product 6-Amino-1-butyl-7-ethoxy-2-substituted-1H-benzimidazole benzimidazole->buchwald_product Buchwald-Hartwig Amination (R2NH)

Caption: Synthetic workflow for the synthesis of novel benzimidazoles.

Potential Signaling Pathways and Biological Activities

Benzimidazole derivatives are known to interact with a variety of biological targets, leading to a broad range of pharmacological effects. The novel compounds synthesized from this compound could potentially modulate several signaling pathways implicated in disease.

  • Anticancer Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting microtubules, inhibiting topoisomerases, or acting as kinase inhibitors.[3][18] The synthesized compounds could be screened for their effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines.

  • Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial and anthelmintic drugs. The novel derivatives could be tested for their efficacy against a panel of bacterial and fungal strains.[2][4]

  • Enzyme Inhibition: Depending on the nature of the substituents, these compounds could be designed as inhibitors for specific enzymes, such as protein kinases, polymerases, or reverse transcriptases, which are relevant targets in cancer and viral infections.

Signaling_Pathways compound Novel Benzimidazole Derivative target1 Microtubules compound->target1 target2 Kinases (e.g., VEGFR, EGFR) compound->target2 target3 Bacterial/Fungal Enzymes compound->target3 effect1 Disruption of Mitosis target1->effect1 effect2 Inhibition of Angiogenesis & Proliferation target2->effect2 effect3 Inhibition of Microbial Growth target3->effect3 outcome1 Anticancer Activity effect1->outcome1 effect2->outcome1 outcome2 Antimicrobial Activity effect3->outcome2

Caption: Potential biological targets and activities of novel benzimidazoles.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis of a diverse library of novel benzimidazole derivatives from this compound. The described synthetic routes are based on well-established and robust chemical transformations, allowing for the generation of a wide array of compounds with potential therapeutic applications. The strategic placement of functional groups on the starting material provides multiple handles for chemical modification, making it an excellent platform for the exploration of new chemical space in drug discovery. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets and biological screening campaigns.

References

Application Note: Proper Storage of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disclaimer: The following recommendations are based on data for structurally similar compounds. It is crucial for researchers to perform their own stability assessments for critical applications.

Recommended Storage Conditions

Based on the analysis of related bromo- and nitro-substituted aniline compounds, the following storage conditions are recommended to maintain the quality of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline.

Data Presentation: Storage Recommendations from Structurally Similar Compounds

ParameterRecommendationRationale / Source Compounds
Temperature Store at 2-8°C.[1][2]Many substituted nitroanilines, such as 3-Bromo-4-nitroaniline and 4-Bromo-2-nitroaniline, are recommended to be stored at refrigerated temperatures to minimize thermal degradation.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).While not universally cited, the general reactivity of anilines and the potential for oxidative degradation make storage under inert gas a best practice, especially for long-term storage.
Light Protect from light.[2]Azo compounds and many aromatic amines are known to be light-sensitive. The SDS for 4-Bromo-2-nitroaniline specifies protection from light.[2]
Moisture Keep in a dry place.[3]The compound should be stored in a tightly sealed container to prevent moisture ingress, which could lead to hydrolysis or other degradation pathways. This is a standard recommendation for most solid organic compounds.[3]
Ventilation Store in a well-ventilated area.[3][4]Proper ventilation is a general safety precaution for handling and storing chemical compounds to minimize exposure to any potential vapors.[3][4]

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, avoid storage in proximity to the following materials:

  • Acids and Acid chlorides[3]

  • Reducing Agents[3]

  • Strong oxidizing agents

Handling Precautions

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]

  • Avoid formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[4]

Experimental Protocols

Protocol 1: Short-Term Storage (Up to 4 weeks)
  • Upon receipt, inspect the container for any damage.

  • If the compound is not in a sealed, airtight container, transfer it to a suitable vial with a PTFE-lined cap.

  • Purge the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 10-15 seconds.

  • Quickly and tightly seal the vial.

  • Wrap the vial in aluminum foil or use an amber-colored vial to protect it from light.

  • Place the sealed and protected vial in a refrigerator at 2-8°C.

  • Log the compound's location and date of storage.

Protocol 2: Long-Term Storage (Over 4 weeks)
  • Follow steps 1-5 from the short-term storage protocol.

  • For added protection against moisture and air, place the primary sealed vial inside a larger, secondary container with a desiccant.

  • The secondary container should also be purged with an inert gas before sealing.

  • Store the container in a refrigerator at 2-8°C.

  • It is recommended to periodically check the integrity of a sample from the same batch if stored for an extended period (e.g., >1 year) to ensure it still meets the required specifications for experimental use.

Mandatory Visualization

StorageDecisionWorkflow Logical Workflow for Storing this compound A Compound Received: This compound B Check for Specific SDS A->B C Specific SDS Found? B->C D Follow SDS Recommendations C->D Yes E Search for Structurally Similar Compounds' SDS C->E No F Synthesize Storage Data: - Temperature (2-8°C) - Atmosphere (Inert) - Light (Protect) - Moisture (Dry) E->F G Implement Storage Protocol F->G H Short-Term Storage (< 4 weeks) G->H I Long-Term Storage (> 4 weeks) G->I J Periodic Quality Control I->J

Caption: Decision workflow for determining appropriate storage conditions.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a substituted ortho-nitroaniline poised as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the ortho-nitro and secondary amine functionalities allows for intramolecular cyclization reactions upon reduction of the nitro group, leading to the formation of five-membered heterocyclic rings. The bromo and ethoxy substituents on the benzene ring, along with the N-butyl group, offer opportunities for further functionalization and tuning of the physicochemical properties of the resulting heterocyclic products. This makes it a potentially valuable building block in medicinal chemistry and materials science for the generation of novel benzimidazole derivatives and other related heterocycles.

The primary synthetic route explored in these notes is the reductive cyclization to form substituted benzimidazoles, a privileged scaffold in drug discovery.

Application: Synthesis of 2-Substituted-6-bromo-1-butyl-5-ethoxybenzimidazoles

A highly efficient and versatile one-step method for the synthesis of 2-substituted benzimidazoles involves the reductive cyclization of ortho-nitroanilines in the presence of an aldehyde using sodium dithionite (Na₂S₂O₄) as the reducing agent.[1] This approach is applicable to a wide range of substrates, including N-alkylated ortho-nitroanilines, and tolerates various functional groups on the aldehyde.[1]

The proposed reaction proceeds via the reduction of the nitro group of this compound to an amino group, forming an in-situ diamine intermediate. This diamine then condenses with an aldehyde, followed by cyclization and aromatization to yield the corresponding 2-substituted-6-bromo-1-butyl-5-ethoxybenzimidazole.

Logical Workflow for Benzimidazole Synthesis

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Process cluster_product Final Product start_aniline This compound reaction Reductive Cyclization (Na₂S₂O₄, Solvent, Heat) start_aniline->reaction start_aldehyde Aldehyde (R-CHO) start_aldehyde->reaction reduction Nitro Group Reduction reaction->reduction Step 1 condensation Condensation reduction->condensation Step 2 cyclization Intramolecular Cyclization condensation->cyclization Step 3 aromatization Aromatization cyclization->aromatization Step 4 product 2-Substituted-6-bromo-1-butyl- 5-ethoxybenzimidazole aromatization->product

Caption: Workflow for the one-pot synthesis of benzimidazoles.

Quantitative Data

The following table presents representative yields for the synthesis of 2-substituted benzimidazoles from various ortho-nitroanilines and aldehydes using the sodium dithionite reductive cyclization method. These values are based on analogous reactions reported in the literature and should serve as a guideline for expected outcomes.[1]

Entryo-Nitroaniline DerivativeAldehydeProductYield (%)
1N-methyl-2-nitroanilineBenzaldehyde1-Methyl-2-phenyl-1H-benzo[d]imidazole85
2N-ethyl-4-chloro-2-nitroaniline4-Chlorobenzaldehyde1-Ethyl-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole90
32-NitroanilineCyclohexanecarboxaldehyde2-Cyclohexyl-1H-benzo[d]imidazole88
44,5-Dimethyl-2-nitroaniline4-Methoxybenzaldehyde5,6-Dimethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole92
5N-benzyl-2-nitroanilinePropanal1-Benzyl-2-ethyl-1H-benzo[d]imidazole82

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-6-bromo-1-butyl-5-ethoxybenzimidazoles

This protocol is adapted from the general method for the reductive cyclization of o-nitroanilines with aldehydes using sodium dithionite.[1]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add a solution of sodium dithionite (4.0 mmol) in water (5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water (20 mL) and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-6-bromo-1-butyl-5-ethoxybenzimidazole.

Synthetic Pathway Diagram

Caption: Reductive cyclization to form a substituted benzimidazole.

References

Application Notes and Protocols for the Reaction Kinetics of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the reaction kinetics of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. Due to the limited availability of specific kinetic data for this compound, this document presents a generalized protocol for a common reaction type involving nitroaromatics: the reduction of the nitro group. This process is crucial in the synthesis of pharmacologically active amines. The provided methodologies and hypothetical data serve as a guide for designing and interpreting kinetic experiments.

Introduction

This compound is a substituted nitroaromatic compound. The study of its reaction kinetics is essential for optimizing synthetic routes, understanding reaction mechanisms, and ensuring process safety in drug development. A key transformation for this class of molecules is the reduction of the nitro group to an amino group, a fundamental step in the synthesis of many pharmaceutical intermediates. This protocol outlines the study of this reduction reaction.

A plausible reaction pathway for the reduction of this compound to its corresponding diamine derivative is illustrated below. This reaction is often catalyzed by a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a reducing agent like hydrogen gas or sodium borohydride.

G This compound This compound Intermediate_Nitroso Nitroso Intermediate This compound->Intermediate_Nitroso + 2[H] Intermediate_Hydroxylamine Hydroxylamine Intermediate Intermediate_Nitroso->Intermediate_Hydroxylamine + 2[H] Final_Product 4-Bromo-N-butyl-5-ethoxy-benzene-1,2-diamine Intermediate_Hydroxylamine->Final_Product + 2[H] Reducing_Agent Reducing Agent (e.g., NaBH4 / Pd/C)

Caption: Plausible reduction pathway of this compound.

Hypothetical Kinetic Data

The following table summarizes hypothetical kinetic data for the reduction of this compound under various conditions. This data is representative of what might be obtained from the experimental protocol described below and is intended to serve as a template for data presentation.

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 253545
Initial Concentration of Substrate (M) 0.010.010.01
Concentration of NaBH4 (M) 0.10.10.1
Catalyst Loading (mol %) 111
Pseudo-First-Order Rate Constant (k') (s⁻¹) 1.2 x 10⁻³2.5 x 10⁻³5.1 x 10⁻³
Reaction Half-life (t₁/₂) (s) 577.6277.3135.9
Activation Energy (Ea) (kJ/mol) \multicolumn{3}{c}{55.8}
Pre-exponential Factor (A) (s⁻¹) \multicolumn{3}{c}{8.7 x 10⁶}

Experimental Protocols

This section details the experimental methodology for determining the reaction kinetics of the reduction of this compound.

Materials and Reagents
  • This compound (Substrate)

  • Sodium borohydride (NaBH₄) (Reducing Agent)

  • Palladium on carbon (Pd/C, 10 wt%) (Catalyst)

  • Methanol (Solvent)

  • Deionized water

  • Standard analytical grade reagents for quenching and analysis.

Instrumentation
  • Jacketed glass reactor with magnetic stirrer and temperature control

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatic water bath

  • Stopwatch

Experimental Workflow

The following diagram outlines the general workflow for a kinetic experiment.

G A Prepare Reactant Solutions (Substrate, Reducing Agent) B Equilibrate Reactor to Desired Temperature A->B C Initiate Reaction by Adding Catalyst and Reducing Agent B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Aliquots by HPLC or UV-Vis E->F G Plot Concentration vs. Time and Determine Rate Constant F->G

Caption: General workflow for a kinetic experiment.

Detailed Procedure
  • Preparation:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 0.02 M).

    • Prepare a fresh stock solution of NaBH₄ in a methanol/water mixture.

    • Set up the jacketed reactor and equilibrate to the desired temperature using the thermostatic water bath.

  • Reaction Initiation:

    • Add the required volume of the substrate stock solution and additional solvent to the reactor to achieve the desired initial concentration (e.g., 0.01 M).

    • Add the catalyst (e.g., 1 mol % Pd/C).

    • Initiate the reaction by adding the NaBH₄ solution and simultaneously start the stopwatch.

  • Sample Collection and Quenching:

    • Withdraw aliquots (e.g., 100 µL) from the reaction mixture at regular time intervals (e.g., every 2 minutes for the first 10 minutes, then every 5 minutes).

    • Immediately quench each aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid to neutralize the NaBH₄).

  • Analysis:

    • Analyze the quenched samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the remaining this compound. The disappearance of the reactant can be monitored at its λmax.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the substrate (ln[A]) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

    • Vary the initial concentrations of the substrate and reducing agent to determine the reaction order with respect to each reactant.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include unreacted starting materials (e.g., 4-bromo-5-ethoxy-2-nitroaniline or n-butyl bromide), side products such as isomers formed during synthesis, and degradation products. The presence of colored impurities is also common in nitro-containing aromatic compounds.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the polarity of the molecule, ethanol or a mixture of ethanol and water is a good starting point for recrystallization. Methanol or isopropanol could also be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system that provides high recovery of pure crystals.

Q4: What is a recommended starting point for developing a column chromatography method for this compound?

A4: A good starting point for column chromatography is to use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate as the mobile phase. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, will likely provide good separation.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of the fractions collected from the column. By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can identify the fractions containing the pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Recrystallization
The compound "oils out" instead of crystallizing.The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a different solvent with a lower boiling point. Ensure the solution is not cooled too rapidly.
Poor recovery of the purified product.The compound is too soluble in the cold recrystallization solvent. The initial volume of solvent used was too large.Place the flask in an ice bath to maximize crystal formation. Use the minimum amount of hot solvent necessary to dissolve the crude product.
The purified crystals are still colored.Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the product.
Column Chromatography
The compound is not moving down the column (low Rf).The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All components are coming off the column together (high Rf).The solvent system is too polar.Decrease the polarity of the eluent. Start with a higher proportion of hexane in a hexane/ethyl acetate system.
The compound is streaking on the TLC plate and the column.The compound may be too polar for the chosen solvent system or is interacting strongly with the silica gel. The sample may be overloaded.Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the amount of crude material loaded onto the column is appropriate for the column size.
The separation between the product and an impurity is poor.The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, a dichloromethane/methanol gradient might offer different selectivity compared to hexane/ethyl acetate.

Quantitative Data

The following table summarizes typical data obtained from the purification of substituted nitroanilines. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Parameter Typical Value Notes
Recrystallization Yield60-85%Highly dependent on the purity of the crude material and the choice of solvent.
Purity>98%Can be very effective at removing small amounts of impurities.
Column Chromatography Yield50-80%Losses can occur due to irreversible adsorption on the stationary phase or collection of mixed fractions.
Purity>99%Capable of separating closely related impurities, leading to very high purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, GC-MS) Recrystallization->PurityAnalysis Waste Impurities/Waste Recrystallization->Waste ColumnChromatography->PurityAnalysis ColumnChromatography->Waste PurityAnalysis->Recrystallization Repurify PurityAnalysis->ColumnChromatography Repurify PureProduct Pure Product PurityAnalysis->PureProduct Meets Specs

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Low Purity After Initial Purification CheckTLC Analyze crude and purified material by TLC Start->CheckTLC MultipleSpots Multiple spots observed? CheckTLC->MultipleSpots Streaking Product streaking? MultipleSpots->Streaking No MultipleSpots_Yes Yes MultipleSpots->MultipleSpots_Yes Yes OilingOut Compound oiled out during recrystallization? Streaking->OilingOut No Streaking_Yes Yes Streaking->Streaking_Yes Yes OilingOut_Yes Yes OilingOut->OilingOut_Yes Yes OptimizeColumn Optimize column chromatography gradient MultipleSpots_Yes->OptimizeColumn ModifyEluent Add modifier to eluent (e.g., TEA) Streaking_Yes->ModifyEluent ChangeSolvent Change recrystallization solvent or use co-solvent OilingOut_Yes->ChangeSolvent ReRun Re-run purification OptimizeColumn->ReRun ModifyEluent->ReRun ChangeSolvent->ReRun

Caption: Decision tree for troubleshooting common purification issues.

"troubleshooting common issues in 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, a key intermediate in pharmaceutical and materials science research.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route is outlined below. This pathway will serve as the basis for the troubleshooting guide.

Step 1: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline

This initial step involves the bromination and ethoxylation of a suitable precursor. For the purpose of this guide, we will assume the starting material is 2-nitroaniline. The synthesis proceeds via electrophilic aromatic substitution, where the directing effects of the amino and nitro groups guide the introduction of the bromo and ethoxy substituents.

Step 2: N-butylation of 4-Bromo-5-ethoxy-2-nitroaniline

The final step is the selective N-alkylation of the synthesized intermediate with an appropriate butylating agent, such as n-butyl bromide, in the presence of a base.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline

Question Possible Cause(s) Troubleshooting Steps
Q1: Low yield of the desired 4-bromo-5-ethoxy-2-nitroaniline. - Incomplete reaction. - Formation of multiple isomers. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Carefully control the addition of brominating and ethoxylating agents to favor the desired isomer. - Optimize the reaction temperature; gradual heating may be necessary.
Q2: The product is contaminated with di-substituted or poly-substituted byproducts. - Over-bromination or over-ethoxylation. - Strong activating effect of the amino group.- Use a milder brominating agent or control the stoichiometry of the reagents precisely. - Consider protecting the amino group as an acetanilide before substitution to moderate its activating effect.[1]
Q3: Difficulty in purifying the product from starting material and isomers. - Similar polarities of the desired product and impurities.- Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). - Recrystallization from a suitable solvent can also be effective for purification.

Step 2: N-butylation of 4-Bromo-5-ethoxy-2-nitroaniline

Question Possible Cause(s) Troubleshooting Steps
Q4: The N-butylation reaction is slow or does not proceed to completion. - Insufficiently strong base. - Low reaction temperature. - Steric hindrance from the ortho-nitro group.- Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the aniline. - Increase the reaction temperature, but monitor for potential side reactions. - Consider using a more reactive butylating agent, such as butyl iodide.
Q5: Formation of O-alkylated byproduct. - The presence of a phenoxide intermediate if a strong base is used.- Use a less polar, aprotic solvent to disfavor O-alkylation. - Employ a milder base and carefully control the reaction temperature.
Q6: The final product is difficult to separate from unreacted starting material. - Incomplete reaction.- Drive the reaction to completion by using a slight excess of the butylating agent and extending the reaction time. Monitor by TLC. - Utilize column chromatography for purification.
Q7: The product appears as a dark oil or tar, indicating decomposition. - High reaction temperatures. - Presence of impurities that catalyze decomposition.- Run the reaction at the lowest effective temperature. - Ensure the starting material is pure before proceeding with N-butylation.

Experimental Protocols

A generalized experimental protocol for the N-butylation step is provided below. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

General Protocol for N-butylation of 4-Bromo-5-ethoxy-2-nitroaniline:

  • To a solution of 4-bromo-5-ethoxy-2-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base (e.g., potassium carbonate, 1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add n-butyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Data Presentation

Table 1: Troubleshooting Summary for N-butylation

Issue Parameter to Adjust Recommended Change Expected Outcome
Low Reaction RateBase StrengthSwitch from K₂CO₃ to NaHIncreased rate of deprotonation and subsequent alkylation
TemperatureIncrease from 50°C to 70°CFaster reaction kinetics
O-AlkylationSolventChange from DMF to TolueneReduced stabilization of phenoxide intermediate
Incomplete ReactionReagent StoichiometryIncrease n-butyl bromide to 1.5 eq.Drive equilibrium towards product formation

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline cluster_step2 Step 2: N-butylation Start1 Start Synthesis Reaction1 Bromination & Ethoxylation Start1->Reaction1 Workup1 Reaction Workup & Purification Reaction1->Workup1 Product1 4-Bromo-5-ethoxy-2-nitroaniline Workup1->Product1 Successful Issue1 Issue: Low Yield / Impurities Workup1->Issue1 Problem Start2 Start N-butylation Product1->Start2 Troubleshoot1 Troubleshoot: - Monitor with TLC - Control Reagent Addition - Optimize Temperature - Protect Amino Group Issue1->Troubleshoot1 Troubleshoot1->Reaction1 Re-attempt Reaction2 N-butylation with n-Butyl Bromide Start2->Reaction2 Workup2 Reaction Workup & Purification Reaction2->Workup2 Product2 This compound Workup2->Product2 Successful Issue2 Issue: Slow Reaction / Side Products Workup2->Issue2 Problem Troubleshoot2 Troubleshoot: - Use Stronger Base - Increase Temperature - Change Solvent - Adjust Stoichiometry Issue2->Troubleshoot2 Troubleshoot2->Reaction2 Re-attempt

Caption: Troubleshooting workflow for the two-step synthesis.

Logical Relationship of Troubleshooting Parameters in N-butylation

LogicalRelationships Logical Relationships in N-butylation Troubleshooting Problem Observed Problem LowYield Low Yield Problem->LowYield SideProduct Side Product Formation Problem->SideProduct SlowReaction Slow Reaction Problem->SlowReaction IncompleteDeprotonation Incomplete Deprotonation LowYield->IncompleteDeprotonation LowReactivity Low Reactivity LowYield->LowReactivity OAlkylation O-Alkylation SideProduct->OAlkylation Decomposition Decomposition SideProduct->Decomposition SlowReaction->LowReactivity Cause Potential Cause StrongerBase Use Stronger Base IncompleteDeprotonation->StrongerBase IncreaseTemp Increase Temperature LowReactivity->IncreaseTemp ChangeSolvent Change Solvent OAlkylation->ChangeSolvent PurerSM Use Purer Starting Material Decomposition->PurerSM Solution Proposed Solution IncreaseTemp->Decomposition can cause

Caption: Interrelation of problems, causes, and solutions.

References

"optimization of reaction conditions for N-alkylation of nitroanilines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the N-alkylation of nitroanilines.

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: I am not getting the desired N-alkylated nitroaniline product, or the yield is very low. What are the common causes and how can I fix this?

    • Answer: Low yields in N-alkylation of nitroanilines can stem from several factors, primarily related to the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nitro group.[1] Here are key areas to troubleshoot:

      • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the N-H bond, leading to a low concentration of the nucleophilic anion. Conversely, a base that is too strong can lead to side reactions.

        • Recommendation: For many aniline alkylations, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective. For less reactive systems, stronger bases like sodium hydride (NaH) might be necessary, though this can sometimes lead to the formation of dialkylated products.[2]

      • Catalyst Activity: If you are using a catalytic method (e.g., copper-chromite, iridium, or ruthenium-based catalysts), ensure the catalyst is active.[3][4][5]

        • Recommendation: Some catalysts require pre-activation. For instance, copper chromite catalysts may need to be activated by heating under a stream of air followed by hydrogen.[4] Always refer to the specific activation procedure for your chosen catalyst.

      • Solvent Choice: The solvent can significantly influence reaction rates and selectivity.

        • Recommendation: Aprotic solvents are generally more effective than protic solvents for this reaction. Solvents like o-xylene, toluene, and DMF are common choices. The use of alcohols as alkylating agents themselves represents a green chemistry approach, where the alcohol can also serve as the solvent.[6]

      • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

        • Recommendation: Start with temperatures around 80-120°C and optimize from there.[7] Be aware that excessively high temperatures can lead to decomposition and side product formation.

      • Alkylating Agent: The reactivity of the alkylating agent is important. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

        • Recommendation: If using a less reactive alkyl halide (e.g., chloride), you may need more forcing conditions (higher temperature, stronger base) or switch to a more reactive halide (iodide).

Issue: Formation of Dialkylated Byproduct

  • Question: My reaction is producing a significant amount of N,N-dialkylated nitroaniline. How can I improve selectivity for the mono-alkylated product?

    • Answer: Over-alkylation is a common problem because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline. To favor mono-alkylation:

      • Control Stoichiometry: Use a molar excess of the nitroaniline relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material.

      • Adjust Base and Reaction Time: Using a very strong base or extending the reaction time can promote dialkylation.[2] Try using a milder base (e.g., NaHCO₃) or carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction of the mono-alkylated product.

      • Use Protecting Groups: While less ideal due to extra steps, you can protect the amine, perform the alkylation, and then deprotect. This strategy can prevent over-alkylation.[8]

Frequently Asked Questions (FAQs)

  • Question: Why is the N-alkylation of nitroanilines more difficult than the N-alkylation of aniline?

    • Answer: The nitro group (-NO₂) is a strong electron-withdrawing group. It pulls electron density away from the benzene ring and, consequently, from the amine nitrogen atom through both inductive and resonance effects.[1] This reduction in electron density makes the nitrogen lone pair less available for nucleophilic attack on the alkylating agent, thus decreasing its reactivity and basicity compared to unsubstituted aniline.[9]

  • Question: What is the "hydrogen borrowing" or "auto-transfer hydrogen" methodology for N-alkylation?

    • Answer: This is a green and atom-economical method that uses alcohols as alkylating agents, with water as the only byproduct.[5][10] The catalyst (often based on metals like Ru, Ir, or Co) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. The amine then condenses with the carbonyl compound to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated amine.[10]

  • Question: Can I use primary and secondary alcohols as alkylating agents?

    • Answer: Yes, particularly with catalysts designed for hydrogen borrowing methodologies. A range of primary and secondary alcohols can be used to successfully alkylate anilines.[6]

  • Question: How does the position of the nitro group (ortho, meta, para) affect the reaction?

    • Answer: The position influences the degree of deactivation. Ortho and para nitro groups have a stronger deactivating effect on the amine due to their ability to delocalize the nitrogen's lone pair through resonance. The ortho position can also introduce steric hindrance. A meta nitro group primarily exerts an inductive electron-withdrawing effect, which is generally weaker than the combined resonance and inductive effects from the ortho and para positions. Therefore, N-alkylation might be comparatively easier for m-nitroaniline than for o- or p-nitroaniline.

Data and Reaction Parameters

Table 1: Effect of Different Bases on N-Alkylation of Aniline with Benzyl Alcohol

(Data adapted from a study using a Cu-Chromite catalyst in o-xylene)

EntryBaseEfficiency (%)
1K₂CO₃85
2Na₂CO₃80
3NaHCO₃65
4NaOtBu85
5CH₃COONa50

Table 2: Optimization of Reaction Conditions for Reductive Alkylation of Aniline with Acetone

(Data adapted from a study using a copper chromite catalyst)[4]

ParameterConditions TestedOptimal ConditionResulting Yield (%)
Temperature 100 - 160 °C140 °C~70
Pressure 20 - 110 bar50 bar~70
Catalyst Loading 2 - 8 % w/w4 % w/w~70.5
Aniline:Acetone Ratio 1:1, 1:2, 1:31:3~70
Pre-activated Catalyst -Yes93

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alcohol and Catalyst

This protocol is based on a hydrogen auto-transfer methodology.

  • Setup: To a 50 mL volumetric flask, add the nitroaniline (20 mmol), the alcohol (e.g., Benzyl Alcohol, 15 mmol), the solvent (e.g., o-Xylene, 30 mL), the catalyst (e.g., Cu-Chromite nano-catalyst, 5 mol%), and the base (e.g., Potassium Carbonate, 35 mmol).

  • Reaction: Heat the mixture at the optimized temperature (e.g., 110°C) for the required time (e.g., 8 hours) under an inert atmosphere.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and base.

  • Extraction: Wash the filtrate with a suitable solvent like ethyl acetate. Separate the organic and aqueous phases using a separatory funnel.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation of Nitroanilines

This protocol is adapted from a procedure using a pentafluorophenol catalyst.[7]

  • Setup: In a dry sealed tube with a magnetic stir bar, add the ortho-quinone methide precursor (0.2 mmol, 1 equiv).

  • Reagent Addition: Add toluene (0.5 mL) followed by the catalyst (pentafluorophenol, 10.0 mol%). Finally, add the substituted nitroaniline (e.g., 2-nitroaniline, 0.3 mmol, 1.5 equiv).

  • Reaction: Stir the reaction mixture in an oil bath at 80 °C for 12 hours.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to obtain the N-alkylated product.

Visual Guides

G General Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Nitroaniline, Alkylating Agent, Base, Catalyst, & Solvent B Heat under Inert Atmosphere A->B C Monitor Reaction (TLC/GC-MS) B->C Time D Cool & Filter C->D Reaction Complete E Solvent Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for the N-alkylation of nitroanilines.

G Troubleshooting Flowchart for Low Yield Start Low or No Yield Observed Base Is the base strong enough? Start->Base Temp Is the temperature high enough? Base->Temp Yes IncreaseBase Use a stronger base (e.g., K₂CO₃ -> NaH) Base->IncreaseBase No Catalyst Is a catalyst used? Is it active? Temp->Catalyst Yes IncreaseTemp Increase reaction temperature (e.g., in 10-20°C increments) Temp->IncreaseTemp No Solvent Is the solvent appropriate? Catalyst->Solvent Yes / N/A CheckCatalyst Activate catalyst or use fresh batch Catalyst->CheckCatalyst No ChangeSolvent Switch to a polar aprotic solvent (e.g., DMF, o-xylene) Solvent->ChangeSolvent No Success Re-run Experiment & Monitor Solvent->Success Yes IncreaseBase->Success IncreaseTemp->Success CheckCatalyst->Success ChangeSolvent->Success

Caption: A logical flowchart for troubleshooting low product yield.

References

"identifying and minimizing side products in 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Hypothesized Synthetic Pathway

The synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is proposed to proceed via a multi-step pathway, beginning with the protection of a commercially available substituted aniline, followed by electrophilic aromatic substitution (bromination and nitration), deprotection, and concluding with N-alkylation.

Synthetic_Workflow Start Start End End Step1 Step 1: Acetylation (Amine Protection) Step2 Step 2: Bromination Step1->Step2 3-Ethoxyacetanilide Step3 Step 3: Nitration Step2->Step3 4-Bromo-3-ethoxyacetanilide Step4 Step 4: Deprotection (Hydrolysis) Step3->Step4 4-Bromo-5-ethoxy-2-nitroacetanilide Step5 Step 5: N-Butylation (N-Alkylation) Step4->Step5 4-Bromo-5-ethoxy-2-nitroaniline Step5->End this compound

Caption: Hypothesized synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1-4: Synthesis of the Intermediate: 4-Bromo-5-ethoxy-2-nitroaniline

Q1: I am observing a low yield during the bromination of 3-ethoxyacetanilide. What are the possible causes and solutions?

A1: Low yields in the bromination step can arise from several factors. The primary concerns are the reactivity of the brominating agent and the reaction conditions.

  • Side Product Formation: A common issue is the formation of poly-brominated species. The strong activating effect of the ethoxy and acetamido groups can lead to the addition of more than one bromine atom to the aromatic ring.

  • Troubleshooting:

    • Choice of Brominating Agent: Using a milder brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetic acid can provide better control over the reaction compared to using elemental bromine.

    • Temperature Control: Maintaining a low reaction temperature (e.g., 0-5°C) can help to minimize the formation of side products.

    • Stoichiometry: A careful control of the stoichiometry, using slightly more than one equivalent of the brominating agent, is crucial.

Q2: During the nitration of 4-bromo-3-ethoxyacetanilide, I am getting multiple nitrated products. How can I improve the regioselectivity?

A2: The directing effects of the substituents on the aromatic ring determine the position of nitration. The acetamido group is a strong ortho-, para-director, while the ethoxy group is also an ortho-, para-director, and the bromo group is a weak deactivating ortho-, para-director. The desired product has the nitro group ortho to the acetamido group and meta to the ethoxy and bromo groups.

  • Side Product Formation: The formation of other constitutional isomers is a significant possibility.

  • Troubleshooting:

    • Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is a common choice. The concentration of the acids and the reaction temperature will influence the outcome.

    • Temperature Control: Performing the reaction at a low and controlled temperature (e.g., -10 to 0°C) is essential to prevent over-nitration and decomposition.

    • Order of Addition: Slowly adding the nitrating mixture to the substrate solution can help to control the reaction.

Q3: The hydrolysis (deprotection) of the acetamido group is incomplete. What can I do?

A3: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or acid/base concentration.

  • Troubleshooting:

    • Reaction Conditions: Refluxing the protected aniline in an aqueous acidic solution (e.g., HCl) or a basic solution (e.g., NaOH) is a standard procedure.[1] Increasing the reaction time or the concentration of the acid/base may be necessary.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

Step 5: N-Butylation of 4-Bromo-5-ethoxy-2-nitroaniline

Q1: My N-butylation reaction is producing a significant amount of a di-butylated side product. How can I favor the mono-butylated product?

A1: The formation of the tertiary amine (di-alkylation) is a very common side reaction when alkylating primary amines.[2]

  • Side Product: N,N-dibutyl-4-bromo-5-ethoxy-2-nitroaniline.

  • Troubleshooting:

    • Stoichiometry: Use a molar excess of the aniline starting material relative to the butylating agent (e.g., butyl bromide). This will increase the probability of the butylating agent reacting with the primary amine rather than the mono-butylated product.

    • Slow Addition: Add the butylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent throughout the reaction.

    • Reaction Conditions: Lowering the reaction temperature may also help to improve selectivity.

Parameter Recommendation for Mono-alkylation Rationale
Molar Ratio (Aniline:Butyl Bromide) 2:1 to 5:1Reduces the probability of the mono-alkylated product reacting further.
Addition of Butyl Bromide Slow, dropwiseMaintains a low concentration of the alkylating agent.
Temperature Room temperature to moderate heating (e.g., 40-60°C)Balances reaction rate with selectivity.

Q2: The N-butylation reaction is very slow or not proceeding to completion. What are the potential issues?

A2: Low reactivity can be due to several factors, including the choice of base, solvent, and the nature of the leaving group on the alkylating agent.

  • Troubleshooting:

    • Base: A suitable base is required to deprotonate the aniline and increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or a non-nucleophilic organic base.

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used for this type of reaction.

    • Alkylating Agent: Butyl iodide is more reactive than butyl bromide, which is more reactive than butyl chloride. If the reaction is slow with butyl bromide, consider using butyl iodide.

    • Temperature: Increasing the reaction temperature can increase the reaction rate, but this may also lead to more side products. A balance needs to be found.

Q3: I am observing an elimination side product. How can this be minimized?

A3: With secondary and tertiary alkyl halides, elimination to form an alkene can be a competing reaction, especially with a strong, sterically hindered base.[3] While butyl bromide is a primary halide, under certain conditions, elimination can still occur.

  • Side Product: But-1-ene.

  • Troubleshooting:

    • Base: Use a weaker, non-hindered base like potassium carbonate.

    • Temperature: Avoid excessively high temperatures.

Purification and Characterization

Q1: How can I effectively purify the final product, this compound?

A1: A combination of techniques is often necessary for the purification of substituted anilines.

  • Acid-Base Extraction: If unreacted starting aniline is present, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired N-butylated product is less basic and may remain in the organic layer. However, care must be taken as the product may also be partially extracted.

  • Column Chromatography: This is the most effective method for separating the desired mono-butylated product from the starting material, di-butylated side product, and other impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Troubleshooting_N_Butylation Decision1 Primary Issue? LowYield Low Yield / No Reaction Decision1->LowYield Yes SideProduct Side Product Formation Decision1->SideProduct No Action1 Check Base & Solvent Increase Temperature Use more reactive alkyl halide LowYield->Action1 Decision2 Major Side Product? SideProduct->Decision2 DiButylation Di-Butylation Decision2->DiButylation Di-Butylation Elimination Elimination Decision2->Elimination Elimination Action2 Increase Aniline:BuBr ratio Slow addition of BuBr Lower Temperature DiButylation->Action2 Action3 Use weaker, non-hindered base Lower Temperature Elimination->Action3

Caption: Troubleshooting decision tree for the N-butylation step.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar compounds. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Synthesis of 4-Bromo-2-nitroacetanilide from 4-Bromoacetanilide (Illustrative)

This protocol is adapted from the synthesis of a related compound and illustrates the nitration of a protected bromoaniline.[1]

  • To a stirred solution of 4-bromoacetanilide in acetic anhydride, cool the mixture to 15-20°C in an ice bath.

  • Slowly add nitric acid dropwise, maintaining the temperature between 15-20°C.

  • After the addition is complete, continue stirring for one hour at room temperature.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-bromo-2-nitroacetanilide.

Protocol 2: General Procedure for N-Butylation of an Aromatic Amine
  • Dissolve 4-Bromo-5-ethoxy-2-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., 1.5 equivalents of K₂CO₃).

  • To this stirred suspension, add butyl bromide (e.g., 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.

References

"stability and degradation pathways of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the stability and degradation pathways of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. The information provided herein is based on general principles of organic chemistry, knowledge of similar substituted nitroaniline compounds, and standard analytical methodologies. This guide is intended to offer general advice and a framework for researchers to design their own stability studies.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures (e.g., 2-8 °C or -20 °C) in a desiccated environment is advisable. Inert atmosphere (e.g., argon or nitrogen) can also be considered for highly sensitive applications.

Q2: What are the likely functional groups susceptible to degradation in this molecule?

A2: Based on the structure of this compound, the following functional groups are most likely to be involved in degradation processes:

  • Nitro group (-NO2): Can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities, particularly under reductive conditions.

  • Aniline moiety: The aromatic amine can be susceptible to oxidation, leading to colored degradation products.

  • Ether linkage (-OC2H5): Generally stable, but can be cleaved under harsh acidic conditions.

  • Bromo substituent (-Br): Can be susceptible to photolytic cleavage or displacement by nucleophiles under certain conditions.

Q3: What analytical techniques are most suitable for assessing the purity and stability of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing purity and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which aids in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and to characterize degradation products after isolation.

Q4: I observe a color change in my sample over time. What could be the cause?

A4: Color change, typically to a darker yellow, orange, or brown, is often indicative of degradation. For nitroaniline compounds, this can be due to the formation of colored impurities arising from oxidation of the aniline group or other complex condensation reactions. It is crucial to re-analyze the sample by HPLC to determine if a change in the purity profile has occurred.

Troubleshooting Guides

Issue 1: Poor Solubility During Sample Preparation

  • Problem: Difficulty in dissolving the compound in common HPLC mobile phase components.

  • Possible Causes & Solutions:

    • Insufficient Organic Solvent: Increase the proportion of the organic solvent (e.g., acetonitrile, methanol) in your diluent.

    • Incorrect pH: For aniline derivatives, solubility can be pH-dependent. Try adjusting the pH of the aqueous component of your diluent.

    • Compound Aggregation: Use sonication to aid in dissolution.

    • Solvent Mismatch: If using a buffered mobile phase, ensure the compound is soluble in the final injection solvent. It is best practice to dissolve the sample in the mobile phase itself.

Issue 2: Unexpected Peaks in HPLC Chromatogram

  • Problem: Observation of new peaks in the chromatogram of a stored sample compared to a fresh sample.

  • Possible Causes & Solutions:

    • Degradation: The new peaks are likely degradation products. Proceed with a forced degradation study to systematically identify these impurities.

    • Contamination: Ensure the purity of solvents and proper cleaning of vials and instrument components. Run a blank injection to rule out system contamination.

    • Sample Diluent Interaction: The compound may be reacting with the sample diluent. Analyze the sample immediately after preparation or choose a more inert diluent.

Issue 3: Irreproducible Retention Times in HPLC

  • Problem: The retention time of the main peak shifts between injections or analytical runs.

  • Possible Causes & Solutions:

    • Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase. If preparing online, check the pump's proportioning valves.

    • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical sequence.

    • pH Fluctuation of Mobile Phase: If using a buffer, ensure its pH is stable and within the working range of the column.

Hypothetical Stability Data

The following tables are templates to illustrate how stability data for this compound could be presented. The data shown are hypothetical and for illustrative purposes only.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours60 °C5.2%2
0.1 M NaOH24 hours60 °C15.8%3
3% H2O224 hours25 °C8.5%4
Photolytic (ICH Q1B)1.2 million lux hours25 °C12.1%3
Thermal48 hours80 °C3.7%1

Table 2: HPLC Purity Analysis Over Time at 40°C/75% RH (Hypothetical Data)

Time PointPurity by HPLC (%)Total Impurities (%)
Initial99.8%0.2%
1 Month99.5%0.5%
3 Months99.1%0.9%
6 Months98.5%1.5%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60 °C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C. Withdraw aliquots at specified intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final H2O2 concentration of 3%. Keep the solution at room temperature, protected from light. Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC after the exposure period.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at 80 °C. Analyze samples at predetermined time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all major degradation product peaks.

Visualizations

A This compound B Reduction of Nitro Group A->B Reductive Stress D Oxidation of Aniline A->D Oxidative Stress F Photolytic Cleavage A->F UV Light C 4-Bromo-N-butyl-5-ethoxy-benzene-1,2-diamine B->C E Colored Impurities / Polymers D->E G Debrominated Species F->G

Caption: Hypothetical degradation pathways for this compound.

start Start: Stability Study Initiation prep Prepare Stock Solution of Compound start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep->stress sample Sample at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify Parent Peak and Impurities hplc->data identify Identify Degradation Products (LC-MS) data->identify report Compile Stability Report identify->report

Caption: General experimental workflow for a forced degradation study.

start Unexpected Peak in Chromatogram? blank Run Blank Injection start->blank peak_in_blank Peak Present in Blank? blank->peak_in_blank system_contam System Contamination (Clean Solvent Lines, Injector) peak_in_blank->system_contam Yes no_peak_in_blank Peak Absent in Blank peak_in_blank->no_peak_in_blank No reinject Re-prepare and Inject Fresh Sample no_peak_in_blank->reinject peak_persists Peak Still Present? reinject->peak_persists degradation Likely a Degradation Product (Proceed with Identification) peak_persists->degradation Yes no_peak Issue Resolved (e.g., Diluent Interaction) peak_persists->no_peak No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

"resolving solubility issues with 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline in reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered when using 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline in chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue: My this compound is not dissolving in the reaction solvent.

  • Initial Checks:

    • Verify Solvent Purity: Ensure the solvent is of an appropriate grade and free from significant water content, unless conducting an aqueous reaction.

    • Confirm Compound Identity and Purity: Verify the identity and purity of the this compound. Impurities can sometimes affect solubility.

    • Re-evaluate Solvent Choice: Based on the polarity of this compound, consider if a more suitable solvent is available. Aromatic and polar aprotic solvents are often good starting points for nitroaniline derivatives.[1][2]

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds. Monitor for any signs of degradation.

    • Use a Co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can enhance the overall solubility in the reaction mixture.

    • Apply Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

    • Decrease Concentration: If the reaction conditions permit, reducing the concentration of the substrate may help it to fully dissolve.

Issue: The compound precipitates out of the solution during the reaction.

  • Initial Checks:

    • Monitor Temperature: Check for any temperature fluctuations in the reaction vessel. A decrease in temperature can cause a dissolved compound to crash out of solution.

    • Analyze the Reaction Mixture: A change in the composition of the reaction mixture (e.g., consumption of a starting material, formation of a new product) can alter the overall polarity and solvency of the medium.

  • Troubleshooting Steps:

    • Add a Co-solvent: Introduce a small amount of a co-solvent that is known to be a good solvent for both the starting material and the suspected product.

    • Increase Temperature: If the reaction is not temperature-sensitive, a slight increase in temperature may help to redissolve the precipitate.

    • Stir Vigorously: Ensure the reaction mixture is being stirred efficiently to maintain a homogeneous solution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: Which organic solvents are likely to be effective for dissolving this compound?

A2: Based on data for analogous compounds, polar aprotic solvents and some polar protic solvents are expected to be effective.[1][2] The following table summarizes the expected solubility based on related compounds.

Solvent CategoryExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneHigh
Polar Protic Ethanol, MethanolModerate to High
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate
Halogenated Dichloromethane (DCM), ChloroformModerate
Aromatic Toluene, BenzeneLow to Moderate
Non-polar Hexanes, CyclohexaneLow
Aqueous WaterVery Low

Q3: How does the structure of this compound influence its solubility?

A3: The solubility is a balance of its different structural features:

  • Aromatic Ring, Bromo, and Butyl Groups: These components are nonpolar and hydrophobic, which decreases solubility in polar solvents like water.

  • Nitro and Ethoxy Groups: The nitro group is polar, and the ether linkage in the ethoxy group can act as a hydrogen bond acceptor, which can slightly increase solubility in polar solvents.

  • Aniline (Amine) Group: The secondary amine group can act as a hydrogen bond donor and acceptor, which generally promotes solubility in protic solvents.

Q4: Can I use heat to dissolve this compound?

A4: Yes, increasing the temperature is a common and effective method to increase the solubility of organic compounds. However, it is crucial to first determine the thermal stability of this compound and ensure that the reaction conditions are compatible with heating.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination

  • Preparation: Dispense 1 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add a different solvent from the table above in 0.1 mL increments.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Observe if the solid has completely dissolved.

  • Heating: If the solid does not dissolve at room temperature, gently warm the vial and observe any changes in solubility.

  • Documentation: Record the approximate volume of each solvent required to dissolve the compound, both at room temperature and with heating.

Protocol 2: Procedure for Using a Co-solvent System

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., DMF or DMSO) to create a concentrated stock solution.

  • Addition to Reaction: Slowly add the stock solution to the primary reaction solvent under vigorous stirring.

  • Monitoring: Observe for any signs of precipitation. If precipitation occurs, a small, additional amount of the "good" solvent can be added to the reaction mixture to maintain homogeneity.

Visualizations

Troubleshooting_Workflow start Solubility Issue Identified check_purity Verify Compound Purity and Identity start->check_purity check_solvent Re-evaluate Solvent Choice check_purity->check_solvent is_soluble Is the compound dissolving? check_solvent->is_soluble increase_temp Increase Temperature is_soluble->increase_temp No precipitates Does it precipitate during reaction? is_soluble->precipitates Yes use_cosolvent Use a Co-solvent increase_temp->use_cosolvent sonicate Apply Sonication use_cosolvent->sonicate end_insoluble Consult Further Resources sonicate->end_insoluble check_reaction_temp Check Reaction Temperature precipitates->check_reaction_temp Yes end_soluble Reaction Proceeds precipitates->end_soluble No add_more_cosolvent Add More Co-solvent check_reaction_temp->add_more_cosolvent add_more_cosolvent->end_soluble

Caption: Troubleshooting workflow for solubility issues.

Solubility_Factors cluster_hydrophobic Hydrophobic Moieties (Decrease Polar Solubility) cluster_hydrophilic Hydrophilic/Polar Moieties (Increase Polar Solubility) compound This compound aromatic_ring Aromatic Ring compound->aromatic_ring bromo_group Bromo Group compound->bromo_group butyl_chain N-Butyl Chain compound->butyl_chain nitro_group Nitro Group compound->nitro_group ethoxy_group Ethoxy Group (H-bond acceptor) compound->ethoxy_group amine_group Secondary Amine (H-bond donor/acceptor) compound->amine_group

Caption: Structural factors influencing solubility.

References

"removing unreacted starting materials from 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from the synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound, primarily focusing on the removal of the unreacted starting material, 4-bromo-5-ethoxy-2-nitroaniline.

Problem 1: Persistent presence of starting material (4-bromo-5-ethoxy-2-nitroaniline) in the final product after initial work-up.

Cause: Incomplete reaction or inefficient initial purification. The unreacted primary amine starting material has a higher polarity than the N-butylated secondary amine product, which can be exploited for separation.

Solutions:

Purification MethodTroubleshooting StepsExpected Outcome
Recrystallization 1. Solvent Screening: Test solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the product at high temperatures and allow it to crystallize upon cooling, while keeping the starting material dissolved. 2. Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. 3. Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual impurities.Pure crystals of this compound. The more polar starting material should remain in the mother liquor.
Column Chromatography 1. Stationary Phase: Use silica gel as the stationary phase. 2. Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation using Thin Layer Chromatography (TLC). The less polar product will move faster up the TLC plate (higher Rf value) than the more polar starting material. 3. Elution: Elute the column with the optimized solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.Separation of the less polar product (elutes first) from the more polar starting material.
Acidic Liquid-Liquid Extraction 1. Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic primary amine starting material will be protonated and extracted into the aqueous layer. 2. Neutralization & Recovery: Neutralize the aqueous layer with a base (e.g., NaOH) to recover the starting material if desired. 3. Final Wash: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate to obtain the purified product.Removal of the more basic starting material into the aqueous phase, leaving the desired product in the organic phase.

Problem 2: Oiling out during recrystallization.

Cause: The solute's melting point is lower than the boiling point of the recrystallization solvent, or the solute is too soluble in the chosen solvent.

Solutions:

  • Change Solvent: Select a solvent with a lower boiling point.

  • Use a Solvent Mixture: Use a solvent pair where the compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the compound in the "solvent" at an elevated temperature and then slowly add the "anti-solvent" until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Lower the Crystallization Temperature: Induce crystallization at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the key difference in physical properties between this compound and its precursor, 4-bromo-5-ethoxy-2-nitroaniline, that can be exploited for purification?

A1: The primary difference is polarity. The starting material, 4-bromo-5-ethoxy-2-nitroaniline, is a primary amine and is more polar due to the presence of N-H bonds capable of hydrogen bonding. The product, this compound, is a secondary amine with a butyl group attached to the nitrogen, making it less polar. This difference in polarity is the basis for separation by column chromatography and can also influence solubility for recrystallization.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique. The less polar product, this compound, will have a higher Retention Factor (Rf) value (travel further up the plate) than the more polar starting material, 4-bromo-5-ethoxy-2-nitroaniline. By spotting the crude mixture, the purified product, and the starting material on the same TLC plate, you can assess the purity of your fractions.

Q3: Are there any safety precautions I should take when working with these compounds?

A3: Yes. Nitroaniline derivatives are often toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for each compound for specific handling and disposal information.

Data Presentation

The following table summarizes the inferred physicochemical properties of the target compound and its primary starting material based on analogous compounds. These are estimated values and should be used as a guide for developing purification protocols.

CompoundStructureMolar Mass ( g/mol )PolarityBoiling Point (°C)Solubility
4-bromo-5-ethoxy-2-nitroaniline (Starting Material)C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-].OCCN~275.1HighLowerSoluble in polar organic solvents.
This compound (Product)CCCCNC1=CC(=C(C=C1)Br)--INVALID-LINK--[O-].OCCN~331.2LowHigherSoluble in a wider range of organic solvents.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol).

  • Heat the test tube gently to see if the solid dissolves. If it dissolves, cool the tube to room temperature and then in an ice bath to see if crystals form.

  • Procedure: Once a suitable solvent is identified, place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Allow the flask to cool slowly to room temperature. Inducing rapid cooling can lead to the precipitation of impurities.

  • Once crystals begin to form, place the flask in an ice bath for 15-30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow Crude_Product Crude Product (Mixture of Product and Unreacted Starting Material) Purification_Method Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Choice 1 Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Choice 2 Acidic_Extraction Acidic Liquid-Liquid Extraction Purification_Method->Acidic_Extraction Choice 3 Pure_Product Pure this compound Recrystallization->Pure_Product Waste Waste (Unreacted Starting Material and Impurities) Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste Acidic_Extraction->Pure_Product Acidic_Extraction->Waste

Caption: Experimental workflow for the purification of this compound.

Polarity_Relationship cluster_0 Relative Polarity and Elution Order Starting_Material 4-bromo-5-ethoxy-2-nitroaniline Polarity: High Rf Value: Low Product This compound Polarity: Low Rf Value: High Product->Starting_Material Increasing Polarity Decreasing Elution on Silica Gel

Caption: Relationship between polarity and chromatographic behavior.

"scale-up challenges for the synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction during N-butylation

  • Question: We are experiencing low conversion of our starting material (4-bromo-5-ethoxy-2-nitroaniline) to the desired N-butylated product. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in N-alkylation reactions can stem from several factors. Firstly, the reactivity of the alkylating agent is crucial. Ensure you are using a sufficiently reactive butyl source, such as n-butyl bromide or iodide. Secondly, the choice of base and solvent is critical. A strong, non-nucleophilic base is often required to deprotonate the aniline nitrogen without competing in the reaction. Consider using bases like potassium carbonate or a stronger base if needed, paired with a polar aprotic solvent such as DMF or acetonitrile to facilitate the SN2 reaction.[1] Temperature also plays a significant role; a moderate increase in temperature may enhance the reaction rate, but excessive heat can lead to side products. Finally, ensure all reagents are dry, as water can interfere with the reaction.

Issue 2: Formation of Impurities and Side Products

  • Question: During the synthesis, we are observing the formation of several impurities, making purification difficult. What are the likely side reactions and how can they be minimized?

  • Answer: The synthesis of substituted nitroanilines can be prone to side reactions. If your synthesis involves nitration, poor regioselectivity can lead to the formation of undesired isomers.[2] The directing effects of the substituents on the aniline ring will influence the position of nitration. For instance, the acetamido group is an ortho-, para-director.[2]

    In the N-alkylation step, over-alkylation to form a tertiary amine is a common problem, especially when using reactive alkylating agents.[1] To mitigate this, a careful optimization of the stoichiometry, using a minimal excess of the alkylating agent, is recommended.[1] Additionally, running the reaction at a lower temperature and higher dilution can also disfavor the second alkylation.

    If your synthesis involves bromination, polybromination is a potential issue. Using a milder brominating agent or controlling the stoichiometry and reaction time can help to achieve mono-bromination.

Issue 3: Challenges in Product Purification

  • Question: We are struggling to purify the final product, this compound, to the desired level of purity. What purification strategies are recommended?

  • Answer: The purification of nitroaniline derivatives can be challenging due to their polarity and potential for forming colored impurities. Column chromatography on silica gel is a standard and effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is likely to provide good separation.

    Recrystallization is another powerful purification technique for crystalline solids.[2] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find conditions that yield high-purity crystals. It is important to ensure that the crude product is sufficiently pure before attempting recrystallization for the best results.

Frequently Asked Questions (FAQs)

  • Question: What are the primary safety concerns when working with the synthesis of this compound?

  • Answer: The synthesis of this compound involves several hazardous materials. Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5][6][7] All manipulations should be carried out in a well-ventilated fume hood.[5][6][7] Bromine and nitrating agents (like nitric acid) are corrosive and strong oxidizers, requiring careful handling. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

  • Question: What is a plausible synthetic route for this compound?

  • Answer: A potential synthetic route could start from a commercially available substituted aniline. A logical sequence would be:

    • Nitration: Introduction of the nitro group. The directing effects of the existing substituents are key for achieving the desired regiochemistry.[2][8]

    • Bromination: Introduction of the bromine atom. The conditions would need to be controlled to ensure mono-bromination at the desired position.

    • Ethoxylation: Introduction of the ethoxy group, potentially via a nucleophilic aromatic substitution if a suitable leaving group is present.

    • N-butylation: The final step would be the alkylation of the aniline nitrogen with a butyl halide.[1]

    The exact order of these steps would need to be carefully planned to ensure the correct regiochemical outcome due to the directing effects of the different functional groups.

  • Question: Are there any specific analytical techniques recommended for monitoring the reaction progress and characterizing the final product?

  • Answer: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction in real-time. For characterization of the final product, High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity. To confirm the structure of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed.

Data Presentation

Table 1: Physical Properties of a Structurally Similar Compound

PropertyValueReference Compound
Molecular Weight217.02 g/mol 4-Bromo-2-nitroaniline
Melting Point110-113 °C4-Bromo-2-nitroaniline[9]
AppearanceYellow solid4-Bromo-2-nitroaniline[9]
Density1.812 g/cm³4-Bromo-2-nitroaniline[9]

Experimental Protocols

Hypothetical Protocol for N-butylation of 4-Bromo-5-ethoxy-2-nitroaniline

This is a generalized, hypothetical procedure and must be adapted and optimized for the specific substrate and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of 4-bromo-5-ethoxy-2-nitroaniline in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 1.2 equivalents of n-butyl bromide dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: Dry the crude product under vacuum. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

Synthesis_Pathway A Substituted Aniline B Nitration A->B HNO3/H2SO4 C Bromination B->C Br2/FeBr3 D Ethoxylation C->D EtO- E N-butylation D->E n-BuBr, Base F This compound E->F

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in N-butylation q1 Check Reagent Quality (Alkyl Halide, Base) start->q1 q2 Optimize Reaction Conditions (Solvent, Temperature) start->q2 q3 Investigate Stoichiometry start->q3 sol1 Use fresh, dry reagents. Consider more reactive alkyl iodide. q1->sol1 Solution sol2 Try different polar aprotic solvents (e.g., ACN). Incrementally increase temperature. q2->sol2 Solution sol3 Ensure slight excess of alkylating agent and base. q3->sol3 Solution

Caption: Troubleshooting workflow for low yield in the N-butylation step.

Logical_Relationships center Reaction Outcome (Yield & Purity) param1 Temperature param1->center affects rate & side reactions param2 Solvent Polarity param2->center influences solubility & reactivity param3 Base Strength param3->center drives deprotonation param4 Stoichiometry param4->center controls conversion & over-alkylation

Caption: Interplay of key reaction parameters in the N-alkylation synthesis.

References

Technical Support Center: Characterization of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of substituted nitroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.

General Troubleshooting

This section addresses common issues that are not specific to a single analytical technique but are frequently encountered when working with substituted nitroanilines.

FAQs

Q1: My substituted nitroaniline sample won't dissolve in the recommended solvent for analysis. What should I do?

A1: Substituted nitroanilines often exhibit limited solubility in aqueous solutions due to the hydrophobic aromatic ring and the nature of the nitro group.[1] Consider the following steps:

  • Solvent Selection: These compounds are generally more soluble in organic solvents like ethanol, acetone, and chloroform.[1][2]

  • Temperature: Gently warming the sample may increase solubility, as is common for many organic compounds.[2]

  • pH Adjustment: In aqueous solutions, altering the pH can enhance solubility. In basic conditions, the amino group can be deprotonated, potentially increasing solubility.[1]

  • For HPLC: If solubility in the mobile phase is an issue, consider preparing the sample in a stronger, compatible organic solvent and then diluting it with the mobile phase.

Q2: I suspect my substituted nitroaniline is degrading during storage or analysis. How can I confirm this and prevent it?

A2: The nitro group can enhance the stability of the aromatic ring to chemical and biological oxidation, but degradation can still occur.[3]

  • Confirmation: Re-analyze the sample using a primary characterization method like HPLC or NMR and compare the results to the initial data. Look for the appearance of new peaks or changes in the relative peak areas.

  • Prevention:

    • Store samples in a cool, dark, and dry place to minimize light-induced or thermal degradation.

    • For solutions, use freshly prepared samples for analysis whenever possible.

    • Be aware that anaerobic degradation can lead to the formation of carcinogenic intermediates like nitroso and hydroxylamines.[3]

NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but the spectra of substituted nitroanilines can be complex.

FAQs

Q1: The proton NMR (¹H NMR) signals for the aromatic protons in my substituted nitroaniline are shifted significantly downfield and are difficult to assign. Why is this?

A1: The nitro group (-NO₂) is a strong electron-withdrawing group. This property has a significant deshielding effect on the protons of the benzene ring, causing their signals to appear at a higher chemical shift (downfield).[4] The positive charges induced at the ortho and para positions by resonance further contribute to this deshielding.[4][5]

Q2: The chemical shifts in my ¹³C NMR spectrum of a substituted nitroaniline don't follow the same trend as the ¹H NMR. Why the discrepancy?

A2: The trends in ¹³C NMR can differ from ¹H NMR due to the complex interplay of inductive and resonance effects, as well as the magnetic anisotropy of the nitro group.[5][6] For example, in nitrobenzene, the para carbon is more deshielded than the meta and ortho carbons, which is not the same trend observed for the protons.[5]

Q3: How can I differentiate between ortho, meta, and para isomers of a substituted nitroaniline using NMR?

A3: While challenging, differentiation is possible by carefully analyzing the chemical shifts and coupling patterns. The position of the nitro group significantly influences the electronic environment of the aromatic protons.[4][5][6] Comparing the obtained spectra with literature values for known isomers is a reliable method.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts (ppm) for Nitrobenzene

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ortho (H2/H6, C2/C6)8.25123.5
Meta (H3/H5, C3/C5)7.56129.4
Para (H4, C4)7.71134.7
Ipso (C1)-148.3
Data sourced from multiple references and represents typical values.[5]

Experimental Protocol: Standard NMR Sample Preparation

  • Weigh approximately 5-10 mg of the substituted nitroaniline sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. If not, refer to the solubility troubleshooting section.

  • Acquire the NMR spectrum according to the instrument's standard operating procedures.

Mass Spectrometry Troubleshooting

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of substituted nitroanilines.

FAQs

Q1: I am having trouble identifying the molecular ion peak in the mass spectrum of my substituted nitroaniline. What should I look for?

A1: The "Nitrogen Rule" is a valuable tool here. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Since substituted nitroanilines contain at least two nitrogen atoms (one in the amino group and one in the nitro group), the molecular ion peak should have an even mass-to-charge ratio (m/z), assuming no other odd-numbered elemental substitutions.[7][8]

Q2: How can I use mass spectrometry to distinguish between isomers of a substituted nitroaniline?

A2: While isomers have the same molecular weight, their fragmentation patterns can differ. Techniques like Selective Reagent Ion–Time-of-Flight–Mass Spectrometry (SRI-ToF-MS) can be used to differentiate isomers based on their proton and charge transfer reactions.[9][10][11] For example, differences in fragment product ions and their intensities can help distinguish between 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.[9][10][11]

Q3: My mass spectrum shows extensive fragmentation, and the molecular ion peak is very weak or absent. What could be the cause?

A3: Substituted nitroanilines can be susceptible to fragmentation upon ionization. The stability of the molecular ion can be influenced by the position and nature of the substituents. Intramolecular hydrogen bonding, for instance, can sometimes stabilize the molecular cation.[12] If using a high-energy ionization technique like electron ionization (EI), consider using a softer ionization method such as chemical ionization (CI) or electrospray ionization (ESI) to increase the abundance of the molecular ion.

Experimental Protocol: Direct Infusion ESI-MS

  • Prepare a dilute solution of the substituted nitroaniline (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the appropriate mass range.

HPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of substituted nitroanilines.

FAQs

Q1: I am seeing poor peak shape and tailing for my substituted nitroaniline in reverse-phase HPLC. What can I do to improve it?

A1: Poor peak shape can result from several factors:

  • Secondary Interactions: The basic amino group can interact with residual silanol groups on the silica-based column packing, leading to tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Try to dissolve the sample in the mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or sample concentration.

Q2: I am unable to achieve baseline separation of my substituted nitroaniline isomers. What adjustments can I make to the method?

A2: Isomer separation can be challenging due to their similar polarities.

  • Mobile Phase Composition: Carefully optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.

  • Temperature: Adjusting the column temperature can alter selectivity and improve separation.

Q3: My sample requires pre-concentration before HPLC analysis to achieve the desired sensitivity. What is the recommended approach?

A3: Due to the often low concentrations in environmental or biological samples, a pre-concentration step is common. Solid-Phase Extraction (SPE) is a widely used technique.[13][14][15] An on-line SPE-HPLC system can provide automation and high sensitivity for the determination of nitroanilines.[13][15]

Experimental Protocol: Reverse-Phase HPLC for Isomer Separation

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection: UV detector at a wavelength of 225 nm.[14]

  • Temperature: 30 °C[14]

  • This is a general starting point; method optimization will likely be required for specific substituted nitroanilines.

Visual Guides

Workflow for Characterization of Substituted Nitroanilines

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Final Structure Synthesis Synthesis & Purification Solubility Solubility Testing Synthesis->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR MS Mass Spectrometry (MW & Fragmentation) Solubility->MS HPLC HPLC (Purity & Isomer Separation) Solubility->HPLC Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation HPLC->Interpretation Structure Structure Elucidation Interpretation->Structure G cluster_nmr NMR Issue cluster_ms MS Issue cluster_hplc HPLC Issue Start Analytical Problem Encountered PoorResolution Poor Resolution/ Overlapping Peaks Start->PoorResolution NoMolecularIon No/Weak Molecular Ion Start->NoMolecularIon PoorSeparation Poor Isomer Separation Start->PoorSeparation ChangeSolvent Change Solvent PoorResolution->ChangeSolvent SoftIonization Use Softer Ionization NoMolecularIon->SoftIonization OptimizeMethod Optimize Mobile Phase/ Column PoorSeparation->OptimizeMethod G cluster_effects Electronic Effects of -NO₂ Benzene Benzene (~7.3 ppm) Nitroaniline Substituted Nitroaniline Benzene->Nitroaniline Substitution Inductive Inductive Effect (-I) Inductive->Nitroaniline Deshielding Resonance Resonance Effect (-M) Resonance->Nitroaniline Deshielding (ortho/para)

References

"impact of impurities on reactions with 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis, purification, and subsequent reactions of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. Due to the limited specific literature on this compound, the following information is based on established principles of organic chemistry and data from structurally similar substituted nitroanilines.

Troubleshooting Guides

Issue 1: Low or No Yield During Synthesis (N-alkylation of 4-Bromo-5-ethoxy-2-nitroaniline)

Question: I am attempting to synthesize this compound by N-alkylating 4-Bromo-5-ethoxy-2-nitroaniline with a butyl halide and a base, but I am observing a low yield or no product formation. What are the possible causes and solutions?

Answer:

Low yields in the N-alkylation of substituted anilines can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Insufficiently strong base The acidity of the N-H bond in the starting aniline is reduced by the electron-donating ethoxy group but increased by the electron-withdrawing nitro and bromo groups. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.
Poor leaving group on the alkylating agent Ensure you are using a butyl halide with a good leaving group. Butyl bromide or butyl iodide are generally more reactive than butyl chloride.
Low reaction temperature N-alkylation of anilines can be slow at room temperature. Consider increasing the reaction temperature, but monitor for potential side reactions.
Solvent incompatibility Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are typically effective for this type of reaction as they can dissolve the aniline and the base.
Steric hindrance The ortho-nitro group can sterically hinder the approach of the butyl halide. While less likely to completely prevent the reaction, it can slow it down. Extending the reaction time may be necessary.
Degradation of starting material Nitroanilines can be sensitive to strong bases and high temperatures.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 2: Presence of Multiple Products in the Reaction Mixture

Question: After my synthesis of this compound, TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common issue in N-alkylation reactions of anilines. The table below outlines potential side products and strategies for their minimization.

Potential Impurity Formation Mechanism Minimization Strategy
Dialkylated Product The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.Use a slight excess (1.1-1.2 equivalents) of the starting aniline relative to the butyl halide. Add the butyl halide slowly to the reaction mixture to maintain a low concentration.
Unreacted Starting Aniline Incomplete reaction.Increase reaction time, temperature, or use a more reactive butyl halide (e.g., butyl iodide).
O-Alkylated Product Although less common for anilines, some O-alkylation of the nitro group could theoretically occur under certain conditions, though this is highly unlikely. More plausibly, if the starting material was a phenol instead of an aniline, O-alkylation would be a major side reaction.This is generally not a significant concern for nitroaniline alkylation.
Elimination Product (Butene) If using a strong, sterically hindered base (like t-BuOK) with a secondary or tertiary butyl halide, elimination can compete with substitution.Use a less hindered base like potassium carbonate. Ensure you are using n-butyl halide.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the synthesis of this compound?

Experimental Protocol: N-Butylation of 4-Bromo-5-ethoxy-2-nitroaniline (Example)

  • Materials: 4-Bromo-5-ethoxy-2-nitroaniline, n-butyl bromide, potassium carbonate (anhydrous), and dry dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-5-ethoxy-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add dry DMF to dissolve the solids.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add n-butyl bromide (1.1 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q2: What are the expected major impurities in commercially available this compound?

A2: Based on a likely synthetic route involving N-alkylation, the following impurities might be present.

Impurity Potential Source Impact on Subsequent Reactions
4-Bromo-5-ethoxy-2-nitroaniline Unreacted starting material from the N-alkylation step.The primary amine can compete in reactions targeting the secondary amine of the desired product, leading to by-product formation.
4-Bromo-N,N-dibutyl-5-ethoxy-2-nitroaniline Over-alkylation during the synthesis.This tertiary amine is generally less reactive than the desired secondary amine and may act as an inert impurity in many cases.
Residual Solvents (e.g., DMF, Ethyl Acetate) Incomplete removal during purification.High boiling point solvents like DMF can be difficult to remove and may interfere with subsequent reaction conditions.
Isomeric Impurities If the synthesis of the starting material (4-Bromo-5-ethoxy-2-nitroaniline) was not regioselective, other positional isomers of the bromo or nitro groups could be carried through.Isomers can lead to difficulties in product purification and may exhibit different reactivity, affecting the overall yield and purity of the final product.

Q3: How do impurities affect subsequent reactions, for example, a reduction of the nitro group?

A3: Impurities can have a significant impact on subsequent transformations. For instance, in a catalytic reduction of the nitro group to an amine:

  • Unreacted Starting Aniline: The primary amine of this impurity will also be present in the final product, making purification difficult.

  • Dialkylated Product: The nitro group on this impurity will also be reduced, leading to a diamine by-product.

  • Catalyst Poisons: Residual solvents or other impurities could potentially poison the catalyst used for the reduction (e.g., Palladium on carbon), leading to a sluggish or incomplete reaction.

Q4: What purification methods are recommended for this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying N-alkylated anilines. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation of the product from less polar (dialkylated) and more polar (starting aniline) impurities. Recrystallization from a suitable solvent system could also be an effective final purification step if the product is a solid.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: A combination of techniques is recommended for comprehensive purity analysis:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the number of components in a mixture.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and identify any structural isomers or major impurities.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Mix Starting Aniline and Base in DMF add_alkyl_halide Add n-Butyl Bromide start->add_alkyl_halide react Heat and Stir add_alkyl_halide->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Purity Analysis (HPLC, NMR) chromatography->analysis product Pure Product analysis->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Potential Solutions start Low or No Product Yield check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? start->check_temp check_time Is the reaction time sufficient? start->check_time check_leaving_group Is the leaving group on the alkylating agent good (Br, I)? start->check_leaving_group check_solvent Is the solvent appropriate (polar, aprotic)? start->check_solvent solution1 Use a stronger base (e.g., NaH) Increase temperature Extend reaction time check_base->solution1 check_temp->solution1 check_time->solution1 solution2 Use a more reactive alkylating agent (e.g., butyl iodide) Ensure solvent is dry and appropriate check_leaving_group->solution2 check_solvent->solution2

Caption: A troubleshooting decision tree for low yield in the N-alkylation reaction.

References

Technical Support Center: Crystallization of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining crystallization techniques for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No Crystal Formation (Oiling Out) The compound may be too soluble in the chosen solvent, or the cooling process is too rapid.- Select a solvent in which the compound has lower solubility at room temperature.- Attempt a solvent/anti-solvent system.- Slow down the cooling rate. Use a Dewar flask or insulated bath.- Try seeding the solution with a previously formed crystal.
Poor Crystal Quality (Small or Needle-like) Nucleation is too rapid, leading to the formation of many small crystals instead of fewer, larger ones.- Reduce the level of supersaturation by using a more dilute solution.- Employ a slower evaporation or cooling method.- Consider a different solvent or solvent mixture.
Impure Crystals (Discoloration) Impurities are co-crystallizing with the target compound.- Perform a preliminary purification step such as column chromatography before crystallization.- Wash the filtered crystals with a small amount of cold solvent.- Recrystallize the material from a different solvent system.
Low Yield The compound has significant solubility in the mother liquor even at low temperatures.- Optimize the solvent choice to one where the compound has very low solubility at the final crystallization temperature.- Place the crystallization flask in an ice bath or freezer to maximize precipitation.- Concentrate the mother liquor and attempt a second crystallization.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Workflow start Start Crystallization outcome Observe Outcome start->outcome no_crystals No Crystals / Oiling Out outcome->no_crystals poor_quality Poor Quality Crystals outcome->poor_quality low_yield Low Yield outcome->low_yield success High Quality Crystals, Good Yield outcome->success solution1 Adjust Solvent / Concentration Slow Cooling / Seeding no_crystals->solution1 Action solution2 Slower Crystallization Rate Change Solvent poor_quality->solution2 Action solution3 Optimize Temperature Concentrate Mother Liquor low_yield->solution3 Action end End success->end solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

Q2: How can I avoid the formation of an oil instead of crystals?

A2: "Oiling out" typically occurs when the solution is supersaturated to a point where the compound's solubility is exceeded, but the conditions are not favorable for crystal lattice formation. To avoid this, try using a more dilute solution, cooling the solution at a much slower rate, or employing an anti-solvent addition method where a poor solvent is slowly added to a solution of the compound in a good solvent.

Q3: What is a suitable temperature for the crystallization of this compound?

A3: The ideal temperature profile will depend on the chosen solvent. Generally, the compound should be dissolved in the minimum amount of boiling or near-boiling solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal yield.

Q4: Can I use a seeding crystal to initiate crystallization?

A4: Yes, seeding is a highly effective technique if you have a previously isolated crystal of this compound. A small, high-quality seed crystal can be added to a slightly supersaturated solution to induce crystallization and can often lead to the formation of larger, more well-defined crystals.

Q5: How can I improve the purity of my final crystalline product?

A5: If the initial crystallization results in an impure product, a second recrystallization is recommended. Choose a different solvent for the recrystallization if possible. Washing the filtered crystals with a small amount of the cold crystallization solvent can also help remove surface impurities.

Experimental Protocol: Recrystallization by Slow Cooling

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection:

    • Place a small amount of the crude compound (10-20 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

    • Repeat with various solvents to identify the most suitable one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring the mixture until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • To promote further crystallization, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Experimental Workflow Diagram

The following diagram outlines the key steps in the recrystallization protocol.

Experimental_Workflow start Start: Crude Compound solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional) dissolution->decolorization cooling Slow Cooling to Room Temp dissolution->cooling hot_filtration Hot Filtration (If Decolorized) decolorization->hot_filtration hot_filtration->cooling ice_bath Further Cooling (Ice Bath) cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end End: Pure Crystals drying->end

Caption: A step-by-step workflow for the recrystallization process.

Quantitative Data Summary

As specific solubility data for this compound is not widely published, researchers are encouraged to generate their own data. The following table provides a template for recording experimental solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
e.g., Ethanol25
e.g., Ethanol78
e.g., Toluene25
e.g., Toluene111
e.g., Ethyl Acetate25
e.g., Ethyl Acetate77

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Approaches

The analysis of substituted nitroanilines, such as 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, is crucial for quality control, stability testing, and impurity profiling in pharmaceutical development. Several analytical techniques are suitable for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most common. Other relevant techniques include Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE). The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2][3] For polar and thermolabile compounds like nitroanilines, HPLC is often preferred over Gas Chromatography (GC) as it does not typically require derivatization.[2][3] UV-Visible Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of a known chromophoric compound in a pure sample or a simple mixture.[4]

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC and UV-Visible Spectrophotometry for the analysis of a compound like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity High (can separate from impurities and degradation products).Low (potential for interference from other absorbing species).
Sensitivity (LOD/LOQ) High (typically in the µg/mL to ng/mL range).Moderate (typically in the µg/mL range).
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Typical Run Time 5 - 15 minutes per sample< 1 minute per sample
Instrumentation Cost HighLow
Solvent Consumption HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm or the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry Method

This protocol outlines a basic procedure for the quantification of this compound using UV-Visible spectrophotometry.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in the selected solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Sample Solution: Prepare a solution of the sample in the same solvent to achieve an absorbance value within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax. Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of the sample from the calibration curve.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflow for the analytical methods described and a logical comparison of their attributes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards (Calibration Curve) dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject calibrate Generate Calibration Curve dilute_std->calibrate dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify calibrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC cluster_uv UV-Vis Spectrophotometry hplc_adv Advantages: - High Selectivity - High Sensitivity - Suitable for Complex Mixtures hplc_disadv Disadvantages: - High Cost - High Solvent Consumption - Longer Analysis Time per Sample uv_adv Advantages: - Low Cost - Fast Analysis - Low Solvent Consumption uv_disadv Disadvantages: - Low Selectivity - Moderate Sensitivity - Prone to Interference Analyte This compound Analyte->hplc_adv Analyze with Analyte->uv_adv Analyze with

Caption: Comparison of HPLC and UV-Vis Methods.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific analytical needs. For routine quality control of the pure substance where speed and cost are critical, a validated UV-Visible spectrophotometric method may be sufficient. However, for stability studies, impurity profiling, and analysis in complex matrices, a selective and sensitive method like HPLC is indispensable. The provided protocols and comparative data serve as a foundational guide for developing and validating a robust analytical method tailored to your specific research or drug development requirements.

References

Spectroscopic Analysis: Confirming the Structure of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Spectroscopic Data Interpretation

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, alongside experimentally determined data for the related compounds 4-Bromo-2-nitroaniline and 4-Ethoxy-2-nitroaniline.

Note on Data: Experimental spectroscopic data for this compound is not publicly available. The data presented for this target compound is predicted based on computational models and should be used for reference purposes. Experimental data for the comparative compounds has been sourced from publicly available databases.

Comparative Spectroscopic Data

The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Below is a comparison of the expected and observed spectroscopic data for the target compound and its analogues.

¹H NMR Data Comparison

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound Chemical Shift (δ) ppm, Multiplicity, Assignment
This compound (Predicted) ~7.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.4 (t, 2H, N-CH₂), ~4.1 (q, 2H, O-CH₂), ~1.7 (m, 2H, N-CH₂-CH₂), ~1.4 (m, 2H, CH₂-CH₃), ~1.0 (t, 3H, CH₂-CH₃), ~1.45 (t, 3H, O-CH₂-CH₃)
4-Bromo-2-nitroaniline (Experimental) ~8.0-8.2 (d, 1H, Ar-H), ~7.4-7.6 (dd, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), 7.42 (s, 2H, NH₂)[1]
4-Ethoxy-2-nitroaniline (Experimental) ~7.7 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~4.0 (q, 2H, O-CH₂), ~1.4 (t, 3H, O-CH₂-CH₃)
¹³C NMR Data Comparison

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Compound Predicted/Observed ¹³C Chemical Shifts (δ) ppm
This compound (Predicted) ~150 (C-NH), ~148 (C-O), ~138 (C-NO₂), ~125 (C-Br), ~115 (Ar-CH), ~105 (Ar-CH), ~65 (O-CH₂), ~45 (N-CH₂), ~31 (N-CH₂-CH₂), ~20 (CH₂-CH₃), ~14 (CH₂-CH₃), ~15 (O-CH₂-CH₃)
4-Bromo-2-nitroaniline (Experimental) ~145-150 (C-NH₂), ~135-140 (C-NO₂), ~130-135 (Ar-CH), ~125-130 (Ar-CH), ~115-120 (C-Br), ~120-125 (Ar-CH)[1]
4-Ethoxy-2-nitroaniline (Experimental) ~155 (C-O), ~140 (C-NH₂), ~130 (C-NO₂), ~120 (Ar-CH), ~105 (Ar-CH), ~100 (Ar-CH), ~64 (O-CH₂), ~15 (O-CH₂-CH₃)
IR Spectroscopy Data Comparison

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Compound Key IR Absorptions (cm⁻¹)
This compound (Predicted) ~3350 (N-H stretch), ~2950 (C-H aliphatic stretch), ~1600 (aromatic C=C stretch), ~1520 & ~1340 (N-O asymmetric and symmetric stretch of NO₂), ~1250 (C-O stretch), ~1100 (C-N stretch), ~600 (C-Br stretch)
4-Bromo-2-nitroaniline (Experimental) ~3472 (NH₂ stretch), ~1620 (aromatic C=C stretch), ~1530 & ~1350 (N-O stretches of NO₂)[2]
4-Ethoxy-2-nitroaniline (Experimental) ~3400 & ~3300 (NH₂ stretches), ~2980 (C-H aliphatic stretch), ~1630 (aromatic C=C stretch), ~1510 & ~1340 (N-O stretches of NO₂), ~1240 (C-O stretch)
Mass Spectrometry Data Comparison

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Ion (m/z) and Key Fragments
This compound (Predicted) M⁺: 317/319 (due to ⁷⁹Br/⁸¹Br isotopes) . Key fragments: loss of butyl group (-57), loss of NO₂ (-46), loss of ethoxy group (-45).
4-Bromo-2-nitroaniline (Experimental) M⁺: 216/218 . Key fragments: loss of NO₂ (m/z 170/172), loss of Br (m/z 137)[3].
4-Ethoxy-2-nitroaniline (Experimental) M⁺: 182 . Key fragments: loss of NO₂ (m/z 136), loss of C₂H₄ from ethoxy group (m/z 154)[4].

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (this compound) MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS_data Molecular Weight & Isotopic Pattern (Br) & Fragmentation MS->MS_data IR_data Functional Groups (N-H, C-H, NO₂, C-O, C-Br) IR->IR_data NMR_data Chemical Environment & Connectivity of H & C Atoms NMR->NMR_data Confirmation Structure Confirmed MS_data->Confirmation IR_data->Confirmation NMR_data->Confirmation

Caption: Logical workflow for the spectroscopic confirmation of the target compound's structure.

By integrating the data from these complementary spectroscopic techniques, researchers can confidently elucidate and confirm the chemical structure of newly synthesized molecules like this compound.

References

Navigating the Landscape of Alkylated Nitroanilines: A Comparative Look at 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties: A Comparative Glance

The physicochemical properties of a compound, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA), are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a table comparing the calculated properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline with other relevant alkylated and non-alkylated nitroaniline derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
This compound C₁₂H₁₇BrN₂O₃317.184.171.84
4-Bromo-N-propyl-5-ethoxy-2-nitroanilineC₁₁H₁₅BrN₂O₃303.153.671.84
4-Bromo-N-ethyl-5-ethoxy-2-nitroanilineC₁₀H₁₃BrN₂O₃289.123.171.84
4-Bromo-5-ethoxy-2-nitroanilineC₈H₉BrN₂O₃261.072.171.84
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.021.971.84

Note: The LogP and PSA values are computationally predicted and serve as estimates.

Antimicrobial Activity: Insights from Analogs

The presence of a nitro group and halogen substituents on an aromatic ring is a common feature in many antimicrobial compounds. While specific minimum inhibitory concentration (MIC) values for this compound are not documented in publicly accessible studies, research on analogous compounds provides valuable insights into its potential efficacy.

Studies on various halogenated nitroaromatic compounds have demonstrated that the nature and position of the halogen atom, along with the presence of the nitro group, significantly influence the antimicrobial activity. For instance, the bromine substituent is known to enhance the biological activity of many organic molecules.

Below is a table summarizing the antimicrobial activity of some related nitroaniline derivatives against representative bacterial strains. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundTest OrganismMIC (µg/mL)Reference
5-Bromosalicylidene-4-nitroanilineStaphylococcus aureus- (Zone of Inhibition: 7.0-12.27 mm)[1]
5-Bromosalicylidene-4-nitroanilineEscherichia coli- (Zone of Inhibition: 7.0-12.27 mm)[1]
Halogenated 3-nitro-2H-chromenesStaphylococcus aureus1 - 32[2]
Halogenated β-nitrostyrenesGram-positive & Gram-negative bacteria4 - >128[3]

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To evaluate and compare the antimicrobial potency of new chemical entities, a standardized experimental protocol is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.
  • Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).
  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
  • The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Experimental and Mechanistic Frameworks

To better understand the processes involved in evaluating and the potential mechanisms of action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Chemical Synthesis of Nitroaniline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening Purification->Screening MIC_Assay Broth Microdilution (MIC Determination) Data_Analysis Quantitative Data Analysis MIC_Assay->Data_Analysis Agar_Diffusion Agar Well/Disk Diffusion (Zone of Inhibition) Agar_Diffusion->Data_Analysis Screening->MIC_Assay Screening->Agar_Diffusion SAR Structure-Activity Relationship (SAR) Study Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Identification of Lead Compounds

Caption: A generalized workflow for the synthesis, antimicrobial screening, and structure-activity relationship analysis of novel nitroaniline derivatives.

Mechanism_of_Action cluster_cell Bacterial Cell Nitroaniline Nitroaniline Derivative Nitroreductase Nitroreductase Enzymes Nitroaniline->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cellular_Targets Cellular Macromolecules (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Targets Covalent Modification & Oxidative Stress Cell_Death Cell Death Cellular_Targets->Cell_Death Disruption of Cellular Functions

Caption: A proposed general mechanism of antimicrobial action for nitroaromatic compounds, involving reductive activation by bacterial nitroreductases.

Conclusion and Future Directions

While a definitive, data-rich comparison of this compound with its alkylated nitroaniline counterparts remains to be established through direct experimental evaluation, the existing body of research on related compounds provides a solid foundation for inferring its potential as an antimicrobial agent. The presence of the bromo, nitro, ethoxy, and N-butyl substituents suggests a compound with significant lipophilicity, which may influence its ability to penetrate bacterial cell membranes.

Future research should focus on the systematic synthesis and evaluation of a series of N-alkyl and 5-alkoxy-4-bromo-2-nitroaniline derivatives. Such studies would provide the much-needed quantitative data to establish clear structure-activity relationships, paving the way for the rational design of more potent and selective antimicrobial agents. The exploration of their mechanism of action and potential off-target effects will also be crucial for their development as therapeutic candidates.

References

A Comparative Analysis of Functional Group Reactivity in 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of the chemical behavior of multifunctional molecules is paramount. This guide provides an in-depth comparative analysis of the reactivity of the distinct functional groups present in 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. This compound serves as a valuable case study due to the presence of activating, deactivating, and sterically hindering groups on a single aromatic scaffold, leading to a complex reactivity profile. This analysis is supported by established principles of organic chemistry to predict the molecule's behavior under various reaction conditions.

Overview of Functional Groups and Their Electronic Effects

The reactivity of the aniline ring and its substituents is governed by the interplay of inductive and resonance effects of each functional group. The N-butylamino and ethoxy groups are strongly activating, donating electron density to the ring and directing electrophilic substitution to ortho and para positions. Conversely, the nitro group is a powerful deactivating group, withdrawing electron density and directing substitution to the meta position. The bromo group is weakly deactivating through induction but is ortho, para-directing due to resonance.

Functional GroupPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-NH(CH₂)₃CH₃ 1-I (weak)+R (strong)Strong ActivatorOrtho, Para
-NO₂ 2-I (strong)-R (strong)Strong DeactivatorMeta
-Br 4-I (strong)+R (weak)Weak DeactivatorOrtho, Para
-OEt 5-I (weak)+R (strong)Strong ActivatorOrtho, Para

Electrophilic Aromatic Substitution

The primary consideration for electrophilic aromatic substitution (EAS) is the directing influence of the substituents on the available positions of the aromatic ring (C3 and C6).

  • N-butylamino group (at C1): Directs towards C2 (blocked), C4 (blocked), and C6.

  • Nitro group (at C2): Directs meta to itself, towards C4 (blocked) and C6.

  • Bromo group (at C4): Directs ortho to itself, towards C3 and C5 (blocked).

  • Ethoxy group (at C5): Directs ortho to itself, towards C4 (blocked) and C6.

The confluence of these directing effects strongly suggests that position C6 is the most probable site for electrophilic attack . It is activated by two powerful activating groups (N-butylamino and ethoxy) and is also the target of the meta-directing nitro group. Position C3 is only weakly activated by the bromo substituent.

EAS_Directing_Effects cluster_molecule Directing Effects on this compound cluster_legend Legend C1 C1-NHBu C2 C2-NO2 C6 C6 C1->C6 ortho C3 C3 C2->C6 meta C4 C4-Br C4->C3 ortho C5 C5-OEt C5->C6 ortho Activating Activating Deactivating Deactivating Reaction_Selectivity start This compound reagent Reaction Conditions start->reagent reduction Nitro Group Reduction (-NO₂ → -NH₂) reagent->reduction Reducing Agent (e.g., Sn/HCl) coupling Bromo Group Coupling (C-Br → C-C) reagent->coupling Cross-Coupling (e.g., Pd Catalyst) electrophile Aromatic Substitution at C6 reagent->electrophile Electrophile (e.g., Br₂) acid Amine Protonation & Ether Cleavage reagent->acid Strong Acid (e.g., HBr)

Confirming the Purity of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline via Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the theoretical elemental composition of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline with hypothetical experimental data obtained through elemental analysis, a fundamental technique for purity assessment.

Comparative Elemental Analysis Data

The purity of this compound can be rigorously assessed by comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the theoretically calculated values based on its molecular formula, C12H17BrN2O3. A close correlation between the experimental and theoretical values, typically within a ±0.4% deviation, is a strong indicator of a high degree of purity.[1][2]

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)Deviation (%)
Carbon (C)45.4445.31-0.13
Hydrogen (H)5.405.48+0.08
Nitrogen (N)8.838.75-0.08

Theoretical percentages are calculated based on the molecular formula C12H17BrN2O3 and atomic weights from the periodic table.

Alternative Purity Assessment Methods

While elemental analysis is a robust and widely accepted method for determining purity, other analytical techniques can provide complementary information.[3] For nitroaromatic compounds like this compound, these methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components in a mixture, making it highly effective for detecting and quantifying impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure of a compound and can be used to identify impurities with distinct structural features.[1][2]

Each of these techniques offers unique advantages in terms of sensitivity, selectivity, and the type of information they provide, and they are often used in conjunction with elemental analysis for a comprehensive purity assessment.

Experimental Workflow for Purity Confirmation

The logical flow of confirming the purity of a synthesized compound such as this compound using elemental analysis is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation cluster_conclusion Conclusion A Accurately weigh ~2 mg of sample B Place in tin capsule A->B C Fold and seal capsule B->C D Introduce sample into combustion furnace C->D E Combustion in O₂ atmosphere D->E F Reduction of combustion gases E->F G Separation of gases (GC) F->G H Detection (TCD) G->H I Calculate experimental %C, %H, %N H->I J Compare with theoretical values I->J K Determine deviation J->K L Deviation within ±0.4%? K->L M Purity Confirmed L->M Yes N Further Purification Required L->N No

Caption: Workflow for purity confirmation by elemental analysis.

Detailed Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the steps for determining the elemental composition of this compound using a modern CHN elemental analyzer.

1. Instrumentation and Materials:

  • Instrument: CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).

  • Materials:

    • This compound sample.

    • Tin or silver capsules for solid samples.

    • Microbalance (readable to at least 0.001 mg).

    • High-purity oxygen (carrier gas).

    • High-purity helium (reference gas).

    • Standard reference material with known C, H, and N content (e.g., acetanilide).

2. Instrument Calibration:

  • Calibrate the instrument using a standard reference material.

  • Analyze several accurately weighed portions of the standard to establish a calibration curve.

  • Ensure the calibration is linear and reproducible across the expected range of elemental concentrations in the sample.

3. Sample Preparation:

  • Ensure the this compound sample is homogenous and dry.

  • On a microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.

  • Fold the tin capsule to securely enclose the sample and remove any trapped air.

  • Record the exact weight of the sample.

4. Sample Analysis:

  • Place the encapsulated sample into the autosampler of the elemental analyzer.

  • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) in a pure oxygen environment.[8][9]

  • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • The combustion gases are then passed through a reduction furnace to convert nitrogen oxides to N₂.

  • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column.

  • A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium reference stream.

5. Data Analysis and Interpretation:

  • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.

  • Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula of this compound (C12H17BrN2O3).

  • The deviation between the experimental and theoretical values should be within the generally accepted limit of ±0.4% for a pure compound.[1][2] A result within this range provides strong evidence for the purity of the sample.

References

Reproducibility of Synthesis Methods for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthesis and Potential Alternatives: A Tabular Comparison

Given the absence of a direct reported synthesis, a plausible multi-step pathway is proposed, starting from a commercially available precursor. The reproducibility of this pathway will depend on the careful control of reaction conditions at each step. The following table outlines the proposed primary synthesis and potential alternative approaches, highlighting key experimental variables that can affect the outcome.

Reaction Step Proposed Primary Method Potential Alternative Method(s) Key Parameters Affecting Reproducibility Expected Yield Range Potential Impurities
Step 1: Bromination Bromination of 4-ethoxy-2-nitroaniline using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.Electrophilic bromination using Br₂ in acetic acid.Temperature control, stoichiometry of the brominating agent, reaction time, and choice of solvent.60-80%Dibrominated and other isomeric byproducts.
Step 2: N-Butylation N-alkylation of 4-Bromo-5-ethoxy-2-nitroaniline with 1-bromobutane in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.Reductive amination of 4-Bromo-5-ethoxy-2-nitroaniline with butanal.Choice of base, solvent, temperature, and reaction time. Purity of the starting aniline.50-70%Dialkylated product, unreacted starting material.

Experimental Protocols

Below are the detailed experimental protocols for the proposed primary synthesis method.

Step 1: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline
  • Materials: 4-ethoxy-2-nitroaniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 4-ethoxy-2-nitroaniline in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.05 equivalents of N-Bromosuccinimide in portions over 30 minutes, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-5-ethoxy-2-nitroaniline.

Step 2: Synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
  • Materials: 4-Bromo-5-ethoxy-2-nitroaniline, 1-Bromobutane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1 equivalent of 4-Bromo-5-ethoxy-2-nitroaniline in DMF, add 2 equivalents of anhydrous potassium carbonate.

    • Add 1.2 equivalents of 1-bromobutane to the mixture.

    • Heat the reaction mixture to 60-70°C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final product by column chromatography to yield this compound.

Visualizing the Synthesis Workflow

To provide a clear overview of the proposed synthetic pathway, the following diagram illustrates the experimental workflow.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Butylation A 4-ethoxy-2-nitroaniline C Reaction Mixture A->C Dissolve B NBS, Acetonitrile B->C Add D Workup & Purification C->D React E 4-Bromo-5-ethoxy-2-nitroaniline D->E Isolate F 4-Bromo-5-ethoxy-2-nitroaniline H Reaction Mixture F->H Dissolve G 1-Bromobutane, K2CO3, DMF G->H Add I Workup & Purification H->I React J This compound I->J Isolate

Caption: Proposed two-step synthesis workflow for this compound.

This guide provides a foundational understanding of a potential synthetic route to this compound. Researchers should note that the successful and reproducible synthesis will heavily rely on careful optimization of the described parameters and rigorous analytical characterization of intermediates and the final product.

Lack of Specific Data for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline Analogs Necessitates a Generalized Approach

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the biological activity of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline and its analogs have revealed a significant gap in publicly available scientific literature. No specific experimental data, such as IC50 values or detailed biological evaluations, could be retrieved for this particular series of compounds. Therefore, a direct comparison guide as requested cannot be compiled.

However, to provide a framework for researchers and drug development professionals interested in this or similar chemical scaffolds, this guide presents a generalized overview of the potential biological activities of substituted nitroaniline compounds and outlines a typical experimental workflow for their synthesis and evaluation as potential therapeutic agents. The information is based on broader studies of related chemical classes, including nitroanilines and bromoanilines, which have shown potential in various therapeutic areas, notably as anticancer agents.

General Biological Activities of Related Substituted Anilines

Substituted anilines are a versatile class of compounds with a wide range of biological activities. The introduction of different functional groups to the aniline core can significantly modulate their pharmacological properties.

  • Anticancer Activity: Many nitroaniline derivatives have been investigated for their potential as anticancer agents. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets.[1] Bromo-substituted aniline derivatives have also been synthesized and evaluated for their anticancer properties, with some showing promising activity against various cancer cell lines.[2][3] The mechanism of action for such compounds can vary, but may include the inhibition of critical cellular processes like DNA replication or cell division.[4]

  • Structure-Activity Relationships (SAR): The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups can enhance the toxic effects of some anilines.[1] SAR studies are crucial in the lead optimization phase of drug discovery to design analogs with improved potency and reduced toxicity.[5][6]

Due to the absence of specific data for this compound analogs, a quantitative comparison is not possible. The following table is a template illustrating how such data would be presented if it were available.

Hypothetical Data Presentation

Table 1: Illustrative Template for Comparative Biological Activity Data

Compound IDStructureModification from LeadIC50 (µM) vs. Cancer Cell Line AIC50 (µM) vs. Cancer Cell Line BNotes on Selectivity/Toxicity
Analog-1[Image of Structure]R1 = HData Not AvailableData Not AvailableData Not Available
Analog-2[Image of Structure]R1 = CH3Data Not AvailableData Not AvailableData Not Available
Analog-3[Image of Structure]R2 = ClData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only and does not contain real data.

Generalized Experimental Protocols

For researchers planning to investigate the biological activity of novel compounds like this compound analogs, a standard set of experimental protocols would be followed. The workflow typically begins with chemical synthesis and proceeds through a series of in vitro assays to determine biological activity and toxicity.

General Synthesis of Analogs

The synthesis of this compound analogs would likely start from a commercially available substituted nitroaniline. A common synthetic route might involve the N-alkylation of a precursor aniline with a suitable alkyl halide in the presence of a base. Further modifications to the aromatic ring could be achieved through standard aromatic substitution reactions. Characterization of the synthesized compounds would be performed using techniques such as NMR and mass spectrometry to confirm their structure and purity.[2]

In Vitro Anticancer Screening

A common and initial step in assessing the potential of a new compound as an anticancer agent is to screen it against a panel of cancer cell lines.[7]

1. Cell Culture:

  • Human cancer cell lines (e.g., from breast, lung, colon cancer) and a normal (non-cancerous) cell line (for cytotoxicity comparison) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The synthesized compounds are dissolved in a suitable solvent (like DMSO) and added to the cells at various concentrations.

  • After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

Experimental and Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of new chemical entities like the analogs . This process starts from the initial design and synthesis and moves through to the identification of a lead compound for further development.[9][10]

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization A Compound Design & Analog Synthesis B Chemical Characterization (NMR, MS) A->B C High-Throughput Screening (HTS) B->C D Cytotoxicity Assays (e.g., MTT) C->D E Determination of IC50 Values D->E F Hit-to-Lead Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Preclinical Candidate Selection H->I

Caption: A generalized workflow for anticancer drug discovery.

Concluding Remarks

While the specific biological activity of this compound analogs remains to be elucidated through dedicated research, the broader family of substituted nitroanilines presents a promising area for the development of new therapeutic agents. The experimental framework outlined above provides a standard pathway for the synthesis and evaluation of such novel compounds. Future research in this specific chemical space is warranted to determine if these analogs hold any therapeutic potential.

References

"cross-referencing spectral data for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

###Comparative Spectroscopic Analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectral data for the target compound, this compound (CAS 1280786-89-1), is not publicly available at the time of this publication. This guide provides a comparative analysis of spectral data for two structurally related and commercially available analogues: 4-Bromo-2-nitroaniline (CAS 875-51-4) and 4-Ethoxy-2-nitroaniline (CAS 616-86-4). This cross-referencing approach allows for the prediction of spectral characteristics for the target compound and serves as a foundational guide for its identification and characterization.

Introduction

This compound is a substituted nitroaniline with potential applications in organic synthesis and drug discovery. A thorough understanding of its spectral properties is crucial for its unambiguous identification, purity assessment, and structural elucidation. In the absence of direct spectral data, a comparative analysis of closely related analogues can provide valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide presents a summary of publicly available spectral data for 4-Bromo-2-nitroaniline and 4-Ethoxy-2-nitroaniline, along with standardized experimental protocols for data acquisition.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers when direct spectral data for a target compound is unavailable. This process involves identifying suitable analogues, acquiring their spectral data, and using this information to predict the spectral characteristics of the target compound.

spectral_cross_referencing_workflow Workflow for Spectral Data Cross-Referencing When Direct Data is Unavailable A Target Compound Identified (this compound) B Search for Publicly Available Spectral Data A->B C Direct Spectral Data Found? B->C D Proceed with Data Analysis and Characterization C->D Yes E Identify Structurally Similar Analogues C->E No F Analogue 1: 4-Bromo-2-nitroaniline E->F G Analogue 2: 4-Ethoxy-2-nitroaniline E->G H Acquire/Compile Spectral Data for Analogues (NMR, IR, MS) F->H G->H I Cross-Reference Analogue Data to Predict Spectral Features of Target Compound H->I J Synthesize Target Compound and Acquire Experimental Data I->J K Compare Experimental Data with Predictions for Structural Verification J->K

Caption: A logical workflow for cross-referencing spectral data from analogues.

Comparative Spectral Data

The following tables summarize the available spectral data for the two analogue compounds. This data can be used to infer the expected spectral characteristics of this compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Solvent
4-Bromo-2-nitroaniline ~8.0-8.2 (d), ~7.4-7.6 (dd), Amine Protons (s) ~7.42-Not Specified
4-Ethoxy-2-nitroaniline Aromatic protons are present.[1]Ethoxy group protons are present.[1]Not Specified
Predicted for Target Compound Two aromatic singlets expectedN-butyl and ethoxy protons expected in the aliphatic region-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbon Peaks (ppm)Aliphatic Carbon Peaks (ppm)
4-Bromo-2-nitroaniline Six distinct signals are expected in the aromatic region.[2]-
4-Ethoxy-2-nitroaniline Aromatic carbon peaks are present.[1]Ethoxy group carbon peaks are present.[1]
Predicted for Target Compound Six aromatic carbon signals expectedSignals for N-butyl and ethoxy carbons expected

Table 3: FT-IR Spectral Data Comparison (Key Peaks in cm⁻¹)

Functional Group4-Bromo-2-nitroaniline4-Ethoxy-2-nitroanilinePredicted for Target Compound
N-H Stretch (Amine) ~3472PresentPresent (secondary amine)
Aromatic C-H Stretch PresentPresentPresent
NO₂ Asymmetric Stretch PresentPresentPresent
NO₂ Symmetric Stretch PresentPresentPresent
C-N Stretch PresentPresentPresent
C-O Stretch (Ether) -PresentPresent
C-Br Stretch Present-Present

Data for 4-Bromo-2-nitroaniline and 4-Ethoxy-2-nitroaniline is sourced from public databases.[1][2][3]

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Bromo-2-nitroaniline 216/218 (due to Br isotopes)170
4-Ethoxy-2-nitroaniline 182154, 108
Predicted for Target Compound 316/318 (due to Br isotopes)Fragments corresponding to loss of butyl, ethoxy, and nitro groups

Data for 4-Bromo-2-nitroaniline and 4-Ethoxy-2-nitroaniline is sourced from public databases.[1][2]

Experimental Protocols

The following are standard protocols for acquiring high-quality spectral data for small organic molecules like the ones discussed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectra Acquisition

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FT-IR

    • Instrument: An FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Background Correction: Perform a background scan with a clean ATR crystal before analyzing the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Electron Ionization (EI)-GC-MS

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C) and hold for several minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 m/z.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with library databases.

Conclusion

While direct spectral data for this compound is currently unavailable, this guide provides a robust framework for its characterization through the comparative analysis of its analogues, 4-Bromo-2-nitroaniline and 4-Ethoxy-2-nitroaniline. The provided spectral data summaries and standardized experimental protocols offer a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. It is recommended that the synthesis of this compound be followed by the acquisition of its experimental spectral data to confirm its structure and for future reference.

References

Benchmarking the Performance of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired pharmacological properties. Substituted bromoanilines are versatile building blocks, frequently employed in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive performance benchmark of the novel reagent, 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, within the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By comparing its projected reactivity with experimentally validated results of structurally similar bromoanilines, this document aims to inform researchers on its potential utility and optimal reaction conditions.

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3] The performance of the aryl halide component is critical to the success of this reaction, with electronic and steric factors significantly influencing reaction yields and kinetics.

Performance Comparison in Suzuki-Miyaura Coupling

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not yet publicly available, its performance can be reliably extrapolated from studies on analogous substituted bromoanilines. The presence of a nitro group, an N-alkyl substituent, and an ethoxy group on the aniline ring will collectively influence its reactivity. For a comprehensive comparison, we have compiled data from studies on ortho-bromoanilines bearing a variety of substituents.

The following table summarizes the performance of several substituted bromoanilines in the Suzuki-Miyaura cross-coupling reaction with various boronic acids. This data provides a baseline against which the performance of this compound can be benchmarked.

Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventReaction Time (h)Yield (%)Reference
2-Bromo-4-nitroanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂ONot SpecifiedLow (implied)[1]
2-BromoanilineBenzyl boronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHFNot Specified91[1]
2-Bromo-4-fluoroanilinePhenylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHFNot Specified92[1]
2-Bromo-4-methoxyanilinePhenylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHFNot Specified85[1]
4-BromoanilinePhenylboronic acidPd(OAc)₂K₃PO₄DMF/H₂ONot Specified97[4]
4-Bromoaniline4-Cyanophenylboronic acidPd(OAc)₂K₃PO₄DMF/H₂ONot Specified62[4]
2,4-Dibromoaniline2-Thienylboronic acid(dtbpf)PdCl₂K₃PO₄Toluene/H₂O with Kolliphor EL198[5][6]
3,4-Dibromoaniline3-Thienylboronic acid(dtbpf)PdCl₂K₃PO₄Toluene/H₂O with Kolliphor EL185[5][6]

Analysis of Expected Performance:

Based on the data from analogous compounds, this compound is expected to be a viable substrate for Suzuki-Miyaura cross-coupling. The electron-withdrawing nitro group at the ortho position is known to activate the C-Br bond towards oxidative addition to the palladium catalyst. However, the steric bulk introduced by the N-butyl and 5-ethoxy groups might necessitate the use of sterically hindered phosphine ligands to facilitate efficient coupling. The observed high yields for other ortho-substituted bromoanilines, including those with electron-withdrawing groups like nitro and cyano, suggest that high conversion rates are achievable with appropriate optimization of the catalyst system and reaction conditions.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methodologies. Below are representative protocols for the Suzuki-Miyaura cross-coupling of bromoanilines, which can serve as a starting point for reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ortho-Bromoanilines [1]

To a reaction vessel under a nitrogen atmosphere is added the ortho-bromoaniline (1.0 equiv), the corresponding boronic acid or pinacol ester (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., CataCXium A Pd G3, 0.05 equiv). Anhydrous 2-methyltetrahydrofuran (2-MeTHF) is added, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media [4]

In a round-bottom flask, the bromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) are dissolved in a mixture of N,N-dimethylformamide (DMF) and water. Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired biaryl product.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Reactants Add Catalyst and Base Add Catalyst and Base Combine Reactants->Add Catalyst and Base Add Solvent Add Solvent Add Catalyst and Base->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Product Characterization Product Characterization Column Chromatography->Product Characterization

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Decision_Tree Start Start Substrate Screening Substrate Screening Start->Substrate Screening High Yield? High Yield? Substrate Screening->High Yield? Optimize Conditions Optimize Conditions High Yield?->Optimize Conditions No Proceed to Scale-up Proceed to Scale-up High Yield?->Proceed to Scale-up Yes Optimize Conditions->High Yield? Re-test Re-evaluate Ligand/Base Re-evaluate Ligand/Base Optimize Conditions->Re-evaluate Ligand/Base

Caption: Decision-making process for optimizing a Suzuki-Miyaura reaction.

References

"structural analogs of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline and their properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of structural analogs of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, focusing on their synthesis and reported biological properties. Due to the limited availability of direct comparative studies on a homologous series of this specific compound, this guide synthesizes data from various sources to offer insights into the structure-activity relationships of substituted nitroanilines.

Introduction

This compound is a substituted nitroaniline. The core structure, 2-nitroaniline, is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The substituents on the aniline ring and the amino group play a crucial role in modulating the physicochemical properties and biological efficacy of these compounds. This guide explores the impact of variations at the N-alkyl and 5-alkoxy positions on the properties of 4-bromo-2-nitroaniline derivatives.

Data Presentation: Comparison of Structural Analogs

The following table summarizes the properties of this compound and its structural analogs. It is important to note that the data has been compiled from different sources, and therefore, direct comparison of biological activities should be interpreted with caution due to variations in experimental conditions.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Biological ActivityReference
This compound C12H17BrN2O3317.18Not specified in available literature.N/A
4-Bromo-2-nitroaniline C6H5BrN2O2217.04Precursor for synthesis of biologically active molecules.[1][1]
4-Bromo-5-methoxy-2-nitroaniline C7H7BrN2O3247.05Building block for bioactive compounds.[2][2]
N-Ethyl-4-bromo-2-nitroaniline C8H9BrN2O2245.08Intermediate for chemical synthesis.N/A
2,4-Dinitro-N-methylaniline C7H7N3O4197.15Precursor for bioactive molecules.N/A
2-Amino-4-nitro-N-methylaniline C7H9N3O2167.17Precursor for bioactive molecules.N/A

Experimental Protocols

General Synthesis of N-alkylated 4-Bromo-2-nitroanilines

A common route for the synthesis of N-alkylated 4-bromo-2-nitroanilines involves the reaction of 4-bromo-2-nitroaniline with an appropriate alkyl halide in the presence of a base.

Materials:

  • 4-Bromo-2-nitroaniline

  • Alkyl halide (e.g., n-butyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve 4-bromo-2-nitroaniline in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitate formed is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization or column chromatography.

Characterization of Synthesized Compounds

The structure and purity of the synthesized analogs are typically confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C-N, NO2, C-Br).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the position of substituents on the aromatic ring and the alkyl chain.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (concentration required to inhibit 50% of cell growth) is determined.

Mandatory Visualization

Below are diagrams illustrating a generalized synthetic pathway and a workflow for evaluating the anticancer activity of the described compounds.

Synthesis_Pathway 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline Reaction N-Alkylation 4-Bromo-2-nitroaniline->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base_Solvent Base / Solvent Base_Solvent->Reaction Product N-Alkyl-4-bromo-2-nitroaniline Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (FTIR, NMR, MS) Purification->Characterization

Generalized synthetic pathway for N-alkylated 4-bromo-2-nitroanilines.

Anticancer_Activity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Analogs (various concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Formazan_Solubilization Add DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Workflow for evaluating in vitro anticancer activity using the MTT assay.

Conclusion

The available literature suggests that the 4-bromo-2-nitroaniline scaffold is a viable starting point for the development of novel compounds with potential biological activities. The introduction of various N-alkyl and 5-alkoxy substituents can modulate the physicochemical and pharmacological properties of these molecules. However, a systematic study with a series of analogs of this compound is needed to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a general framework for the synthesis and evaluation of such analogs, which can aid researchers in the design and development of new therapeutic agents.

References

Comparative Analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline and a Structurally Related Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis, Characterization, and Potential Applications of Substituted Nitroanilines.

This guide provides a comparative overview of the experimental findings for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline and a close structural analog, 4-Bromo-5-methoxy-2-nitroaniline. Due to the limited availability of published experimental data for this compound, this document outlines a plausible synthetic pathway and predicted characterization data, alongside a comparison with its methoxy analog. This information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of this class of compounds for various applications, including as intermediates in the development of new therapeutic agents.

Physicochemical Properties and Characterization

The structural differences between the ethoxy and methoxy substituents, as well as the presence of the N-butyl group, are expected to influence the physicochemical properties of these compounds, such as their solubility, melting point, and chromatographic behavior. The following table summarizes their key identifiers and provides predicted and reported characterization data.

PropertyThis compound4-Bromo-5-methoxy-2-nitroaniline
CAS Number 1280786-89-1173312-36-2[1]
Molecular Formula C₁₂H₁₇BrN₂O₃C₇H₇BrN₂O₃[1]
Molecular Weight 317.18 g/mol 247.05 g/mol [1]
Appearance Predicted: Yellow to orange solidYellow to orange solid
Melting Point Not reportedNot reported
¹H NMR (CDCl₃, predicted) δ 7.8-8.0 (s, 1H), 6.8-7.0 (s, 1H), 4.0-4.2 (q, 2H), 3.2-3.4 (t, 2H), 1.6-1.8 (m, 2H), 1.4-1.6 (m, 2H), 0.9-1.1 (t, 3H), 1.4-1.6 (t, 3H)δ 7.9-8.1 (s, 1H), 6.9-7.1 (s, 1H), 5.0-5.5 (br s, 2H), 3.9-4.1 (s, 3H)
¹³C NMR (CDCl₃, predicted) δ 148-150, 140-142, 135-137, 128-130, 115-117, 105-107, 64-66, 43-45, 30-32, 20-22, 13-15, 14-16δ 149-151, 141-143, 136-138, 129-131, 116-118, 106-108, 56-58
IR (KBr, cm⁻¹) Predicted: 3350-3450 (N-H), 2850-2960 (C-H), 1580-1620 (C=C), 1500-1530 & 1330-1370 (NO₂), 1200-1250 (C-O)Predicted: 3300-3500 (N-H₂), 2830-2950 (C-H), 1580-1620 (C=C), 1500-1530 & 1330-1370 (NO₂), 1200-1250 (C-O)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from a commercially available precursor.

G A 4-Bromo-5-ethoxy-2-nitroaniline B N-butylation A->B n-Butyl bromide, K₂CO₃, DMF C This compound B->C Purification G A 3-Bromo-4-methoxyaniline B Nitration A->B HNO₃, H₂SO₄ C 4-Bromo-5-methoxy-2-nitroaniline B->C Purification G cluster_0 Synthesis of Intermediates cluster_1 Chemical Modification cluster_2 Biological Evaluation A This compound C Reduction of Nitro Group A->C B 4-Bromo-5-methoxy-2-nitroaniline B->C D Further Functionalization (e.g., cyclization, coupling) C->D E Screening for Biological Activity (e.g., antimicrobial, antifungal) D->E F Lead Optimization E->F

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, a halogenated nitroaromatic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

I. Hazard Profile and Safety Precautions

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Issues: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

II. Segregation and Collection of Chemical Waste

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and facilitate correct disposal.

Key Principles:

  • Separate Halogenated Waste: this compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[2][3]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as acids, acid chlorides, or reducing agents.[1]

  • Designated Containers: Use only approved, leak-proof, and clearly labeled hazardous waste containers.[4][5][6] The container should be made of a material compatible with the chemical.

III. Step-by-Step Disposal Procedure

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Waste Transfer:

    • Carefully transfer the waste into the designated halogenated organic waste container.

    • If the compound is a solid, use a dedicated scoop or spatula. Avoid creating dust.

    • If it is in a solution, pour carefully to avoid splashing. Use a funnel if necessary.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[4][5][7]

    • Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.[8]

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5]

  • Final Disposal:

    • Do not dispose of this chemical down the drain. [5][9] Hazardous chemicals must never be poured down the drain.[5]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][6]

IV. Hazard Summary of a Structurally Similar Compound

Since specific quantitative data for this compound is unavailable, the following table summarizes the hazard classifications for the related compound, 4-Bromo-2-nitroaniline.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Data based on the Safety Data Sheet for 4-Bromo-2-nitroaniline.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled Halogenated Waste Container B->C D Transfer Waste to Container (Avoid Spills/Dust) C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EH&S or Licensed Contractor F->G

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline. The following procedures are based on the known hazards of structurally similar compounds, including nitroanilines and brominated aromatic amines.

Compound Information:

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended; double-gloving is advised for enhanced protection.[7][8] Change gloves immediately if contaminated.
Eye and Face Protection Safety gogglesChemical splash goggles are mandatory.[7][8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][10]
Body Protection Laboratory coatA flame-resistant lab coat that covers the knees is required. Ensure it is fully buttoned.
Respiratory Protection Fume hoodAll handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Foot Protection Closed-toe shoesShoes must fully cover the feet; sandals and other open-toed footwear are prohibited in the laboratory.[7][11]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step handling procedure is essential to minimize risk.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Prepare and verify fume hood is operational A->B C Gather all necessary equipment and reagents B->C D Carefully weigh the solid compound within the fume hood C->D E Dissolve or use the compound as per the experimental protocol D->E F Keep the container sealed when not in use E->F G Decontaminate all surfaces and equipment F->G H Segregate and label all waste G->H I Remove PPE in the correct order H->I J Wash hands thoroughly I->J

Caption: A workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.[7][8] Confirm that the chemical fume hood is functioning correctly. Assemble all necessary laboratory equipment and other chemical reagents.

  • Handling : Conduct all manipulations of this compound within the fume hood.[7][8] When weighing the solid, use a draft shield to prevent dispersal. If creating a solution, add the solid to the solvent slowly to avoid splashing. Always keep the primary container tightly sealed when not in immediate use.[1]

  • Post-Handling : After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Segregate waste into appropriate, clearly labeled containers.[7][8] Remove your PPE, starting with gloves, followed by your lab coat and goggles. Always wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure laboratory and environmental safety. This compound and any materials contaminated with it must be treated as hazardous waste.

Disposal Workflow Diagram

G cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_disposal Final Disposal A Unused or expired compound D Solid Waste Container (lined) A->D B Contaminated disposables (gloves, wipes) B->D C Contaminated solutions and solvents E Liquid Waste Container (halogenated) C->E F Sharps Container G Label containers with 'Hazardous Waste' and contents H Store in a designated satellite accumulation area G->H I Arrange for pickup by Environmental Health & Safety H->I

Caption: A workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Solid Waste : Any unused or waste this compound, along with contaminated disposable items such as gloves, weigh boats, and paper towels, should be placed in a designated, lined hazardous waste container for solids.[7][8]

  • Liquid Waste : Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container for halogenated organic solvents. Do not mix with other incompatible waste streams.

  • Labeling and Storage : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and volume. Store these containers in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.